3-Bromo-4-chloropyridin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-chloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOIGNSHTUNNGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702031 | |
| Record name | 3-Bromo-4-chloropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221297-82-1 | |
| Record name | 3-Bromo-4-chloro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221297-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-chloropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-chloropyridin-2-amine
This guide provides a comprehensive overview of the synthetic pathway for 3-Bromo-4-chloropyridin-2-amine, a key intermediate in the development of novel therapeutics and other advanced chemical applications. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of the synthesis, offering a detailed experimental protocol, mechanistic insights, and a framework for ensuring scientific integrity throughout the process.
Introduction: Strategic Importance of this compound
Halogenated pyridines are a cornerstone of medicinal chemistry, offering a versatile scaffold for the construction of complex molecular architectures. This compound, with its specific substitution pattern, presents a unique set of reactive handles for further chemical transformations. The strategic placement of the amino, bromo, and chloro groups allows for selective functionalization, making it a valuable building block in the synthesis of targeted therapies and other specialized chemical entities. This guide will focus on a robust and regioselective synthesis of this important intermediate.
Core Synthesis Pathway: Electrophilic Bromination of 2-Amino-4-chloropyridine
The most direct and efficient route to this compound is through the electrophilic aromatic substitution of 2-amino-4-chloropyridine. This pathway leverages the activating and directing effects of the amino group to achieve regioselective bromination.
Mechanistic Rationale and Causality
The synthesis hinges on the principles of electrophilic aromatic substitution on a pyridine ring. The pyridine ring is inherently electron-deficient; however, the presence of a strong electron-donating group, such as an amino group at the 2-position, significantly activates the ring towards electrophilic attack. This activation is most pronounced at the positions ortho and para to the amino group.
In the case of 2-amino-4-chloropyridine, the 5-position is para to the amino group, and the 3-position is ortho. Both are activated. However, the 3-position is sterically less hindered and electronically favored for electrophilic attack. The chloro group at the 4-position is a deactivating group through its inductive effect, which further disfavors substitution at the adjacent 3 and 5 positions to a small extent, but the powerful activating effect of the amino group overcomes this. Therefore, bromination is expected to occur selectively at the 3-position.
N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[1] It serves as a source of electrophilic bromine in a controlled manner, minimizing the formation of over-brominated byproducts that can occur with the use of elemental bromine. The reaction is typically carried out in an acidic medium, such as acetic acid, which protonates the pyridine nitrogen, further influencing the electron distribution in the ring and facilitating the substitution.
Experimental Protocol: A Self-Validating System
This protocol is adapted from a well-established procedure for the synthesis of a closely related isomer, 4-amino-3-bromo-2-chloropyridine, and is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Amino-4-chloropyridine | ≥98% | Commercially Available |
| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available |
| Acetic Acid | Glacial | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | - | Prepared in-house |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-amino-4-chloropyridine (10.0 g, 77.8 mmol) in glacial acetic acid (100 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add N-bromosuccinimide (14.5 g, 81.7 mmol, 1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice (200 g).
-
Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH reaches 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford this compound as a solid.
Visualization of the Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis process.
Data Presentation: Quantitative Overview
| Parameter | Value |
| Starting Material | 2-Amino-4-chloropyridine |
| Molar Mass of Starting Material | 128.56 g/mol |
| Moles of Starting Material | 77.8 mmol |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Molar Mass of Brominating Agent | 177.98 g/mol |
| Moles of Brominating Agent | 81.7 mmol (1.05 eq) |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Expected Product | This compound |
| Molar Mass of Product | 207.45 g/mol |
| Theoretical Yield | 16.1 g |
| Purification Method | Silica Gel Column Chromatography |
Conclusion and Future Perspectives
The synthesis of this compound via electrophilic bromination of 2-amino-4-chloropyridine offers a reliable and regioselective route to this valuable chemical intermediate. The principles of electrophilic aromatic substitution, coupled with the judicious choice of reagents, provide a high-yielding and scalable process. The protocol outlined in this guide is designed to be robust and reproducible, providing a solid foundation for researchers in their synthetic endeavors. Further optimization of reaction conditions and purification techniques may lead to even greater efficiency and purity, facilitating the development of next-generation pharmaceuticals and advanced materials.
References
Spectroscopic data for 3-Bromo-4-chloropyridin-2-amine (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-chloropyridin-2-amine
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast array of pharmacologically active molecules. This compound is a key building block in medicinal chemistry, and its precise characterization is paramount for ensuring the integrity of subsequent synthetic steps and the quality of final active pharmaceutical ingredients.
This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 221297-82-1).[1] We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural confirmation of this compound. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to acquire and interpret spectroscopic data for this and similar molecules.
Compound Profile
| IUPAC Name | This compound |
| Synonyms | 2-Amino-3-bromo-4-chloropyridine, 3-Bromo-4-chloro-2-pyridinamine |
| Molecular Formula | C₅H₄BrClN₂[1] |
| Molecular Weight | 207.45 g/mol [1] |
| CAS Number | 221297-82-1[1] |
| Chemical Structure |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyridine ring.
¹H NMR Spectroscopy: Probing the Proton Environment
Expertise & Experience: The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a broader signal for the amine protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the chlorine and bromine atoms will deshield the ring protons, shifting them downfield. The amine group, being an electron-donating group, will have a shielding effect.
Predicted ¹H NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.8 - 8.0 | Doublet | 1H | H-6 | This proton is adjacent to the ring nitrogen, leading to significant deshielding. It will be split by the H-5 proton. |
| ~ 6.8 - 7.0 | Doublet | 1H | H-5 | This proton is ortho to the electron-donating amine group and will be shielded relative to H-6. It will be split by the H-6 proton. |
| ~ 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ | Amine protons often appear as a broad signal due to quadrupole broadening and exchange with trace amounts of water. The chemical shift can vary with concentration and solvent. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the TMS peak.
-
¹H NMR Workflow
Caption: Figure 1: A generalized workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Expertise & Experience: The ¹³C NMR spectrum will provide complementary information, confirming the number of unique carbon environments in the molecule. Due to the substitution pattern, five distinct signals are expected for the five carbons of the pyridine ring.
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 155 - 160 | C-2 | Carbon bearing the amine group, significantly deshielded. |
| ~ 100 - 105 | C-3 | Carbon bearing the bromine atom. The heavy atom effect of bromine can lead to a more upfield shift than expected based solely on electronegativity. |
| ~ 130 - 135 | C-4 | Carbon bearing the chlorine atom. Deshielded due to the electronegativity of chlorine. |
| ~ 115 - 120 | C-5 | Shielded carbon atom adjacent to the carbon bearing the amine group. |
| ~ 150 - 155 | C-6 | Deshielded carbon adjacent to the ring nitrogen. |
Experimental Protocol: ¹³C NMR Spectroscopy
The sample preparation and instrument setup are similar to that for ¹H NMR.
-
Data Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to ensure that all signals appear as singlets.
-
A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In this compound, the key functional group is the primary amine, which has characteristic absorption bands.
Expertise & Experience: As a primary amine, this compound is expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹.[2][3] The presence of two bands is due to the symmetric and asymmetric stretching modes of the -NH₂ group.[2][3] Other key vibrations include the N-H bending, C-N stretching, and vibrations associated with the aromatic ring.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| 3400 - 3500 | N-H asymmetric stretch | Medium |
| 3300 - 3400 | N-H symmetric stretch | Medium |
| 1600 - 1650 | N-H bend (scissoring) | Medium-Strong |
| 1400 - 1600 | C=C and C=N aromatic ring stretches | Medium-Strong |
| 1250 - 1350 | C-N stretch (aromatic)[2] | Strong |
| 1000 - 1100 | C-Cl stretch | Strong |
| 500 - 600 | C-Br stretch | Medium-Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
-
Instrument Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
IR Spectroscopy Workflow
References
Molecular structure and IUPAC name of 3-Bromo-4-chloropyridin-2-amine
An In-depth Technical Guide to 3-Bromo-4-chloropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated pyridine derivative that serves as a versatile and highly valuable building block in modern organic synthesis. Its unique substitution pattern, featuring an amine, a bromo, and a chloro group on the pyridine core, provides multiple reactive sites for tailored chemical transformations. This guide offers a comprehensive overview of its molecular structure, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel pharmaceutical agents. Detailed protocols and mechanistic insights are provided to equip researchers with the practical knowledge required for its effective utilization in the laboratory.
Chemical Identity and Molecular Structure
Core Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 221297-82-1[1][2] |
| Molecular Formula | C₅H₄BrClN₂[1][2] |
| Molecular Weight | 207.46 g/mol [2] |
| Canonical SMILES | C1=CC(=C(C(=N1)N)Br)Cl |
| InChIKey | CNOIGNSHTUNNGC-UHFFFAOYSA-N[1] |
Structural Elucidation
The structure of this compound is defined by a pyridine ring substituted at key positions, creating a molecule with distinct electronic and steric properties.
-
Position 2 (Amino Group): The -NH₂ group is a strong electron-donating group, activating the pyridine ring towards certain reactions and serving as a primary nucleophile or a site for further functionalization.
-
Position 3 (Bromo Group): The bromine atom is a good leaving group in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this position a critical handle for introducing carbon-carbon or carbon-heteroatom bonds.
-
Position 4 (Chloro Group): The chlorine atom also acts as a leaving group, though typically less reactive than bromine in cross-coupling reactions, allowing for selective or sequential functionalization.
This trifunctional arrangement makes the molecule a powerful intermediate for building molecular complexity.
Caption: Molecular Structure Diagram.
Synthesis and Purification
The synthesis of this compound typically involves the selective halogenation of a suitable pyridine precursor. A common and effective route starts from 2-amino-4-chloropyridine.
Synthetic Protocol: Bromination of 2-Amino-4-chloropyridine
This protocol is based on a well-established method for the selective bromination of activated pyridine rings.[3]
Causality: The amino group at the C2 position strongly activates the pyridine ring towards electrophilic substitution. The bromination is expected to occur ortho and para to the amino group. Since the para position (C5) is sterically more accessible than the ortho position (C3), careful control of reaction conditions is necessary to achieve selective bromination at C3. N-Bromosuccinimide (NBS) is chosen as the bromine source because it is a mild and selective electrophilic brominating agent, minimizing over-reaction and side products.
Materials:
-
2-amino-4-chloropyridine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: Dissolve 2-amino-4-chloropyridine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.[3]
-
Bromination: Slowly add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.[3]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).[3]
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a solid.
Caption: Workflow for Synthesis and Purification.
Reactivity and Applications in Drug Discovery
The utility of this compound stems from the differential reactivity of its functional groups, which allows for a stepwise and controlled introduction of molecular diversity.
Reactivity Profile
-
Amino Group (-NH₂): The primary amine is nucleophilic and can undergo a wide range of reactions including acylation, alkylation, and diazotization. It can also be used to form fused heterocyclic systems. The reactivity of 2-aminopyridines is well-documented, allowing for predictable transformations.[4][5][6]
-
Bromo Group (-Br): The C-Br bond is the most reactive site for palladium-catalyzed cross-coupling reactions. This enables the facile introduction of aryl, heteroaryl, alkyl, and alkyne fragments, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).
-
Chloro Group (-Cl): The C-Cl bond is less reactive than the C-Br bond in typical cross-coupling conditions. This difference in reactivity allows for selective functionalization at the C3 position while leaving the C4 position intact for subsequent transformations.
Applications as a Pharmaceutical Intermediate
This compound is a key building block for a variety of biologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas. The ability to perform selective cross-coupling reactions at the C3 position followed by further modification at the C2 or C4 positions makes it an ideal scaffold for library synthesis in lead optimization campaigns.[7]
Physicochemical and Safety Data
Physical Properties
| Property | Value | Source |
| Appearance | Solid / Crystalline Powder | [7] |
| Molecular Weight | 207.45 g/mol | [1] |
| Melting Point | 128-132 °C | [7] |
Safety and Handling
Hazard Statements:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H320: Causes eye irritation[1]
-
H335: May cause respiratory irritation[1]
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
Conclusion
This compound is a strategically important intermediate for the synthesis of complex heterocyclic compounds. Its well-defined reactivity profile allows for selective and sequential functionalization, providing a robust platform for the rapid generation of diverse molecular architectures. A thorough understanding of its synthesis, handling, and chemical properties, as outlined in this guide, is essential for leveraging its full potential in research and development, particularly within the pharmaceutical industry.
References
- 1. This compound | C5H4BrClN2 | CID 53439610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 4. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. 2-AMINOPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 7. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Solubility of 3-Bromo-4-chloropyridin-2-amine in Common Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Bromo-4-chloropyridin-2-amine, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive public domain data, this document synthesizes theoretical principles of solubility with practical, field-proven experimental protocols. It is designed to empower researchers, scientists, and drug development professionals to accurately measure and interpret the solubility of this compound in a variety of common organic solvents. This guide covers the theoretical underpinnings of solubility based on molecular structure, a detailed step-by-step experimental workflow for solubility determination, and a discussion of appropriate analytical techniques for quantification.
Introduction: The Critical Role of Solubility in Chemical Development
Solubility is a fundamental physicochemical property that dictates the viability of a compound in numerous applications, from drug delivery to reaction chemistry.[1] For a molecule like this compound, understanding its solubility profile is paramount for designing robust synthetic routes, developing effective purification strategies, and formulating active pharmaceutical ingredients (APIs). An optimal solvent system can significantly impact reaction kinetics, yield, and purity, while in drug development, solubility directly influences bioavailability and therapeutic efficacy.[2]
This guide will first delve into the theoretical considerations that govern the solubility of this compound, followed by a detailed, actionable protocol for its empirical determination.
Theoretical Framework for Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This means that substances with similar intermolecular forces are more likely to be miscible. The structure of this compound offers several clues to its potential solubility in various organic solvents.
Molecular Structure of this compound:
-
Pyridine Ring: The core is a pyridine ring, which is a polar heterocyclic aromatic compound.[4] The nitrogen atom in the ring can act as a hydrogen bond acceptor.
-
Amino Group (-NH2): The primary amine group is capable of both donating and accepting hydrogen bonds, which will significantly influence its interaction with protic solvents.
-
Halogen Substituents (-Br and -Cl): The bromo and chloro groups are electronegative, contributing to the overall polarity of the molecule.
-
Potential for Intermolecular Interactions: The molecule as a whole can engage in dipole-dipole interactions and hydrogen bonding.
Based on these features, we can make the following predictions:
-
High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are expected to be good solvents for this compound due to their ability to engage in hydrogen bonding with the amino group and the pyridine nitrogen.
-
Moderate to High Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile, which are polar but do not donate hydrogen bonds, are also likely to be effective solvents.[1] The dipole-dipole interactions between the solvent and the solute will be the primary driving force for dissolution.
-
Lower Solubility in Nonpolar Solvents: Nonpolar solvents like hexane, toluene, and diethyl ether are expected to be poor solvents for this compound. The energy required to break the intermolecular forces between the polar solute molecules would not be sufficiently compensated by the weak van der Waals forces with the nonpolar solvent molecules.
The following diagram illustrates the key molecular interactions that govern the solubility of this compound in different solvent types.
References
The Synthetic Chemist's Compass: A Technical Guide to the Reactivity Profile of 3-Bromo-4-chloropyridin-2-amine
Abstract
3-Bromo-4-chloropyridin-2-amine is a highly functionalized heterocyclic building block poised for strategic exploitation in medicinal chemistry and materials science. Its unique arrangement of an electron-donating amino group and two distinct halogen atoms (bromine and chlorine) on a pyridine core imparts a nuanced and selective reactivity profile. This guide provides an in-depth analysis of this profile, moving beyond simple reaction lists to explain the underlying electronic and steric principles that govern its transformations. We will explore its utility in cornerstone synthetic reactions such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Core Molecular Characteristics
Understanding the intrinsic properties of this compound is fundamental to its application. The pyridine nitrogen acts as an electron sink, rendering the C2, C4, and C6 positions electron-deficient. Conversely, the C2-amino group is a powerful electron-donating group, which modulates the electron density of the ring. The two halogen substituents at C3 and C4 serve as versatile synthetic handles, primarily for cross-coupling and nucleophilic substitution reactions.
Physicochemical & Safety Data
Proper handling and experimental design begin with a clear understanding of the compound's physical properties and associated hazards.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 221297-82-1 | [1] |
| Molecular Formula | C₅H₄BrClN₂ | [1] |
| Molecular Weight | 207.45 g/mol | [1] |
| Appearance | Off-white to light brown solid (typical) | N/A |
| Topological Polar Surface Area | 38.9 Ų | [1] |
| XLogP3 | 1.8 | [1] |
Safety Profile: This compound must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Always consult the latest Safety Data Sheet (SDS) from your supplier before handling.
Synthesis Pathway
The title compound is typically prepared via electrophilic bromination of a readily available precursor, 2-amino-4-chloropyridine. This approach leverages the activating effect of the amino group to direct the incoming electrophile.
A representative synthesis is the bromination of 2-amino-4-chloropyridine using N-bromosuccinimide (NBS) in a chlorinated solvent.[2] The amino group strongly activates the pyridine ring towards electrophilic substitution, directing the bromination to the ortho (C3) and para (C5) positions. Due to steric hindrance from the C2-amino group and the C4-chloro group, substitution occurs preferentially at the C3 position.
Caption: Synthesis of this compound.
The Reactivity Landscape: A Multi-faceted Profile
The synthetic utility of this compound stems from the differential reactivity of its three key functional groups: the C3-bromo, C4-chloro, and C2-amino moieties. This allows for a hierarchical and selective approach to molecular elaboration.
Caption: Key reaction pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-halogen bonds are prime sites for the formation of new carbon-carbon and carbon-heteroatom bonds. The key to selectivity lies in the differential reactivity of the C-Br and C-Cl bonds in the palladium catalytic cycle. Oxidative addition of palladium(0) is the rate-determining step, and it occurs more readily with the weaker C-Br bond compared to the stronger C-Cl bond.
Causality of Selectivity: The bond dissociation energy (BDE) for C(sp²)-Br is approximately 72 kcal/mol, while for C(sp²)-Cl it is around 84 kcal/mol. This energy difference is the primary driver for the preferential oxidative addition of palladium into the C-Br bond, making the C3 position the dominant site for cross-coupling reactions under standard conditions.
The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a powerful tool for introducing sp-hybridized carbons.[3][4] Research on analogous 2-amino-3-bromopyridines demonstrates that this reaction proceeds selectively at the C3-bromo position.[5]
Field-Proven Insight: The use of a copper(I) co-catalyst is standard, but its omission (copper-free Sonogashira) can sometimes be beneficial for complex or sensitive substrates to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts. The amine base (e.g., triethylamine or diisopropylethylamine) serves both as a scavenger for the generated HX and as a solvent.
Detailed Protocol: Selective Sonogashira Coupling at C3
This protocol is a self-validating system designed for high-yield, selective coupling at the C3 position.
Caption: Step-by-step workflow for a Sonogashira coupling reaction.
Reagents & Conditions Table:
| Component | Stoichiometry | Purpose |
| This compound | 1.0 eq | Substrate |
| Terminal Alkyne | 1.1 - 1.5 eq | Coupling Partner |
| Pd(PPh₃)₄ | 0.02 - 0.05 eq | Palladium(0) Catalyst |
| Copper(I) Iodide (CuI) | 0.04 - 0.10 eq | Co-catalyst |
| Triethylamine (Et₃N) | 2.0 - 3.0 eq | Base and Solvent |
| Anhydrous THF or Dioxane | 0.1 - 0.2 M | Solvent |
| Temperature | Room Temp - 50°C | Reaction Temperature |
| Atmosphere | Inert (N₂ or Ar) | Prevent catalyst oxidation |
The Suzuki reaction is arguably the most versatile cross-coupling method for generating biaryl structures.[6][7] The reaction couples the aryl halide with an organoboron species (boronic acid or ester). As with the Sonogashira coupling, the reaction is expected to occur selectively at the C3-bromo position.
Expertise in Action: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. K₃PO₄ is often effective for less reactive chlorides, but for the more reactive bromide on this substrate, K₂CO₃ is typically sufficient. The addition of water to the solvent system (e.g., Dioxane/H₂O) is often necessary to facilitate the dissolution of the inorganic base and promote transmetalation.[8]
This reaction forms a new C-N bond, coupling the aryl halide with a primary or secondary amine.[9][10] It is invaluable for synthesizing complex aniline and heteroarylamine derivatives. The selectivity for the C3-bromo position remains the guiding principle.
Trustworthiness of Protocol: Modern Buchwald-Hartwig reactions rely on specialized phosphine ligands to facilitate the catalytic cycle. Sterically hindered, electron-rich ligands like XPhos, SPhos, or RuPhos are often required to promote the reductive elimination step, especially for challenging substrates. The choice of a strong, non-nucleophilic base, such as NaOtBu or LHMDS, is crucial for deprotonating the amine coupling partner.[11][12]
Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis favors the C3 position, nucleophilic aromatic substitution (SNAr) targets the C4 position.[13][14]
Causality of Selectivity: The pyridine nitrogen atom strongly withdraws electron density from the C2 and C4 positions (ortho and para). This makes these positions highly electrophilic and susceptible to attack by strong nucleophiles. Attack at C4 allows the negative charge of the intermediate (Meisenheimer complex) to be delocalized onto the electronegative ring nitrogen, a highly stabilizing resonance structure. The C2 position is similarly activated, but it is already substituted with the amino group. Therefore, the C4-chloro substituent is the most likely site for SNAr.[14][15]
Common nucleophiles for this reaction include alkoxides (e.g., NaOMe), thiolates (e.g., NaSMe), and amines under high temperatures. The reaction typically requires heating in a polar aprotic solvent like DMF or DMSO to proceed at a reasonable rate.[16]
Reactions of the 2-Amino Group
The C2-amino group can be transformed, most notably via diazotization, to introduce a wide range of other substituents through the Sandmeyer reaction .[17]
Mechanism and Application: The amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like H₂SO₄ or HCl) at low temperatures (0-5°C) to form a diazonium salt. This intermediate is highly versatile and, upon gentle warming in the presence of a copper(I) salt (e.g., CuCl, CuBr, CuCN), will decompose with the loss of N₂ gas to install the corresponding halide or cyanide group. This two-step sequence allows for the installation of functionalities that are otherwise difficult to introduce directly.
Conclusion
This compound presents a predictable yet powerful platform for synthetic diversification. Its reactivity is governed by a clear hierarchy:
-
Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig): Highly selective for the C3-bromo position due to the lower C-Br bond dissociation energy.
-
Nucleophilic Aromatic Substitution (SNAr): Selective for the C4-chloro position, which is electronically activated by the para-pyridine nitrogen.
-
Amino Group Transformation (Sandmeyer Reaction): Allows for the replacement of the C2-amino group, further expanding the synthetic possibilities after the halogen sites have been functionalized.
By understanding these fundamental principles of selectivity, researchers can strategically and efficiently employ this building block to construct complex molecular architectures for pharmaceutical and advanced material applications.
References
- 1. This compound | C5H4BrClN2 | CID 53439610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. youtube.com [youtube.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration | Semantic Scholar [semanticscholar.org]
The Emergence of a Key Building Block: A Technical Guide to the Discovery and History of 3-Bromo-4-chloropyridin-2-amine
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-4-chloropyridin-2-amine, a polysubstituted pyridine derivative, has emerged as a valuable intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its unique arrangement of amino, bromo, and chloro substituents on the pyridine core provides a versatile platform for a variety of chemical transformations. This technical guide delves into the historical context of its discovery, not as a singular event, but as a product of the evolution of synthetic methodologies for substituted pyridines. We will explore the foundational reactions that paved the way for its synthesis and detail the modern, regioselective methods that have made this compound readily accessible. This guide will provide a comprehensive overview of its synthesis, supported by detailed experimental protocols, mechanistic insights, and a forward-looking perspective on its applications.
Introduction: The Strategic Importance of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone of medicinal and agricultural chemistry, found in a vast array of bioactive compounds.[1] The ability to introduce multiple, distinct functional groups onto this heterocyclic core is paramount for fine-tuning the steric and electronic properties of a molecule, thereby optimizing its biological activity and pharmacokinetic profile. This compound (CAS No. 221297-82-1) is a prime example of a strategically designed building block that offers multiple points for diversification.[2] The amino group serves as a nucleophile or a handle for further functionalization, while the bromine and chlorine atoms provide distinct reactivities for cross-coupling reactions and nucleophilic aromatic substitutions.
Table 1: Physicochemical Properties of this compound [2]
| Property | Value |
| Molecular Formula | C₅H₄BrClN₂ |
| Molecular Weight | 207.45 g/mol |
| Appearance | Solid |
| CAS Number | 221297-82-1 |
Historical Perspective: The Journey to Polysubstituted Pyridines
The story of this compound is intrinsically linked to the broader history of pyridine synthesis and functionalization, which spans over a century.[3] Early methods focused on the construction of the pyridine ring from acyclic precursors, while later developments addressed the challenge of introducing substituents with high regioselectivity.
Foundational Syntheses of the Pyridine Ring
The late 19th and early 20th centuries saw the development of seminal reactions that provided the first synthetic access to the pyridine core.[4][5]
-
Hantzsch Pyridine Synthesis (1881): This multicomponent reaction, involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia, was a landmark in heterocyclic chemistry.[5] While primarily used for the synthesis of dihydropyridines, subsequent oxidation provides access to the aromatic pyridine ring.
-
Chichibabin Pyridine Synthesis (1924): This condensation reaction of aldehydes and ketones with ammonia or its derivatives offered a direct route to substituted pyridines, though often with moderate yields.[6]
The Dawn of Pyridine Functionalization: The Chichibabin Amination
A pivotal moment in pyridine chemistry was the discovery of the Chichibabin reaction in 1914 by Aleksei Chichibabin.[6][7][8] This reaction demonstrated the direct amination of pyridine at the 2-position using sodium amide, showcasing a nucleophilic substitution on an electron-deficient aromatic ring.[6][7] While not directly applicable to the synthesis of our target molecule, the Chichibabin reaction established the principle of direct functionalization of the pyridine ring, a concept that would be refined and expanded upon in the decades to come.
Caption: The Chichibabin reaction for the direct amination of pyridine.
The Advent of Regioselective Synthesis: Crafting this compound
The synthesis of a polysubstituted pyridine like this compound, with a specific substitution pattern, requires a high degree of regiocontrol that was not achievable with early methods. The development of modern synthetic techniques, particularly in electrophilic aromatic substitution and transition-metal-catalyzed cross-coupling, has been instrumental.
A plausible and commonly employed synthetic strategy for this class of compounds involves a multi-step sequence starting from a pre-functionalized pyridine ring. A logical precursor is 2-amino-4-chloropyridine.
Electrophilic Bromination: The Key to Regiocontrol
The introduction of the bromine atom at the 3-position is typically achieved through electrophilic aromatic bromination. The regioselectivity of this reaction is governed by the electronic effects of the substituents already present on the pyridine ring.[9][10] In the case of 2-amino-4-chloropyridine, the amino group is a strong activating group and an ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. The pyridine nitrogen is strongly deactivating, particularly at the 2, 4, and 6 positions.
The interplay of these effects directs the incoming electrophile (Br⁺) to the C3 and C5 positions. The strong activating effect of the amino group at C2 preferentially directs bromination to the adjacent C3 position.
Caption: Regioselectivity in the bromination of 2-amino-4-chloropyridine.
Experimental Protocols
The following protocols are representative of the synthetic methods used to prepare this compound and related compounds.
Protocol 1: Bromination of 2-Amino-4-chloropyridine
This protocol is adapted from a general procedure for the bromination of substituted aminopyridines.
Materials:
-
2-Amino-4-chloropyridine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve 2-amino-4-chloropyridine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
Applications in Drug Discovery and Agrochemicals
The trifunctional nature of this compound makes it a highly sought-after intermediate in the synthesis of complex, biologically active molecules.[11][12]
-
Pharmaceuticals: The compound serves as a key building block for the synthesis of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. The distinct reactivity of the halogen atoms allows for sequential, site-selective cross-coupling reactions, enabling the construction of diverse molecular libraries for drug screening.
-
Agrochemicals: In the agrochemical sector, this intermediate is utilized in the development of novel herbicides and fungicides.[11] The pyridine core is a common feature in many pesticides, and the ability to introduce various substituents allows for the optimization of their efficacy and environmental profile.
Conclusion and Future Outlook
The discovery and synthesis of this compound are not attributable to a single breakthrough but rather to the cumulative progress in the field of heterocyclic chemistry. From the early days of pyridine ring construction to the modern era of regioselective functionalization, the journey to this valuable building block highlights the relentless pursuit of synthetic efficiency and control. As the demand for novel, complex molecules in drug discovery and materials science continues to grow, the importance of strategically functionalized intermediates like this compound will only increase. Future research will likely focus on developing even more efficient and sustainable synthetic routes to this and other polysubstituted pyridines, further empowering the creation of next-generation chemical entities.
References
- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 2. This compound | C5H4BrClN2 | CID 53439610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. slideserve.com [slideserve.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. benchchem.com [benchchem.com]
- 10. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. innospk.com [innospk.com]
A Researcher's Guide to Sourcing 3-Bromo-4-chloropyridin-2-amine: Purity, Pitfalls, and Verification
Executive Summary
This technical guide provides drug development professionals and researchers with a comprehensive overview of the commercial landscape for 3-Bromo-4-chloropyridin-2-amine (CAS No. 221297-82-1). It moves beyond a simple supplier list to offer a framework for strategic sourcing, emphasizing the critical importance of isomeric purity and incoming material verification. Due to common confusion with a related isomer, this guide establishes a clear protocol for supplier evaluation and material qualification to ensure the integrity of your research and development pipeline.
Introduction to this compound: A Versatile Synthetic Building Block
This compound is a polysubstituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its value lies in the strategic placement of three distinct functional handles: an amine, a bromine atom, and a chlorine atom.
-
Chemical Identity:
The arrangement of these groups allows for a sequence of selective, regiocontrolled reactions. The bromine atom at the 3-position is generally more susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) than the chlorine atom. Concurrently, the chlorine at the 4-position is activated towards nucleophilic aromatic substitution (SNAr). This differential reactivity makes the molecule an excellent scaffold for building complex, highly substituted heterocyclic compounds, which are foundational structures in many pharmaceutical agents.
A Critical Note on Isomeric Confusion
Researchers must exercise extreme caution when sourcing this compound. There is a prevalent and structurally similar isomer, 3-Bromo-2-chloropyridin-4-amine (CAS: 215364-85-5), which is more widely available from major catalog suppliers.[3] Procuring the wrong isomer can lead to failed syntheses, project delays, and misinterpreted results. Always verify the CAS number (221297-82-1) with the supplier before purchase.
Supplier Evaluation Framework: Beyond Price and Availability
Selecting a supplier for a critical building block requires a multi-faceted evaluation. The following parameters provide a robust framework for assessing potential sources.
-
Purity Specification: Look for suppliers that provide a guaranteed purity, typically ≥97% or higher. Understand the analytical method used to determine purity (e.g., HPLC, GC, qNMR).
-
Documentation and Transparency: Reputable suppliers will readily provide a Certificate of Analysis (CoA) for the specific lot you are purchasing.[4] The CoA is a non-negotiable document that validates the material's identity and quality. An SDS (Safety Data Sheet) must also be available, outlining handling and safety protocols.
-
Scale and Lead Time: Assess your project's needs. Do you require milligram, gram, or kilogram quantities? Some suppliers specialize in discovery-scale quantities, while others are equipped for bulk manufacturing. Inquire about typical lead times for both in-stock and made-to-order requests.
-
Technical Support: A supplier with accessible technical support can be an invaluable partner. They may be able to provide additional analytical data or insights into handling and stability.
Directory of Commercial Suppliers for this compound (CAS 221297-82-1)
While the isomeric cousin is more common, the target compound is available from specialized chemical suppliers. The following table summarizes known vendors who list this specific CAS number.
| Supplier | Product Name | CAS Number | Purity Specification | Notes |
| A2B Chem | This compound | 221297-82-1 | min 98%[2] | Listed as a protein degrader building block.[2] |
| Combi-Blocks | 3-Bromo-4-chloro-pyridin-2-ylamine | 221297-82-1 | 95-99% | Often cited in chemical databases like PubChem. |
Note: This list is not exhaustive and is based on publicly available data. Researchers should always conduct their own due diligence.
Protocol: Incoming Material Qualification - A Self-Validating System
Given the high potential for isomeric confusion, it is imperative to perform an in-house quality control (QC) check on any newly acquired bottle of this compound, regardless of the supplier's reputation. This protocol ensures the integrity of your starting material.
Objective: To confirm the identity and approximate purity of the received material.
Methodology:
-
Documentation Review:
-
Cross-reference the CAS number on the supplier's bottle, your purchase order, and the Certificate of Analysis. Confirm it is 221297-82-1 .
-
Review the CoA for the reported purity and the analytical method used (e.g., "GC: >=97.5 %").[4]
-
-
Physical Inspection:
-
Observe the material's appearance (e.g., color, form). The CoA may list an expected appearance, such as "white solid".[5]
-
-
Analytical Verification (Recommended): ¹H NMR Spectroscopy
-
Rationale: ¹H NMR is one of the fastest and most effective methods to confirm the gross structure and distinguish between isomers. The substitution pattern on the pyridine ring will give a unique set of signals (chemical shifts, coupling constants) for the two aromatic protons.
-
Sample Preparation: Dissolve ~5-10 mg of the material in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Interpretation:
-
For the correct 2-amine isomer, you expect to see two distinct doublets in the aromatic region of the spectrum, corresponding to the two adjacent protons on the pyridine ring.
-
For the incorrect 4-amine isomer, the two aromatic protons would be in different positions, leading to a different splitting pattern and chemical shifts.
-
Integrate the aromatic and amine (if visible) protons to check for the correct ratio. Check for the presence of significant impurity signals.
-
-
-
Decision:
-
Pass: If the CAS number is correct and the ¹H NMR spectrum is consistent with the structure of this compound, the material can be released for use.
-
Fail: If there is a discrepancy in the CAS number or the analytical data does not match the expected structure, quarantine the material and contact the supplier's technical support immediately with your data.
-
Visualization of the Procurement & Qualification Workflow
The following diagram illustrates the logical flow from identifying the need for the chemical to its final acceptance for experimental use, emphasizing the critical QC gateway.
Caption: Workflow for sourcing and verifying this compound.
Conclusion
While this compound is a valuable reagent, its procurement requires a higher level of scrutiny than more common chemicals. The significant risk of confusion with its 3-Bromo-2-chloropyridin-4-amine isomer necessitates a sourcing strategy grounded in verification. By prioritizing suppliers who provide transparent documentation and by implementing a mandatory incoming qualification protocol, researchers can safeguard the integrity of their work and ensure that the material they introduce into their synthetic workflow is precisely the one they intended.
References
- 1. This compound | C5H4BrClN2 | CID 53439610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 4-Amino-3-bromo-2-chloropyridine, 97+ %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. 4-AMINO-3-BROMO-2-CHLOROPYRIDINE | 215364-85-5 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for 3-Bromo-4-chloropyridin-2-amine in Medicinal Chemistry
Introduction: The Strategic Advantage of the 2-Aminopyridine Scaffold
In the landscape of modern medicinal chemistry, the 2-aminopyridine moiety stands out as a privileged scaffold, particularly in the design of kinase inhibitors. Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it a highly effective anchor for a wide range of therapeutic agents. 3-Bromo-4-chloropyridin-2-amine emerges as a particularly valuable starting material due to its trifunctionalized nature, offering medicinal chemists a versatile platform for the strategic and regioselective introduction of diverse substituents. This allows for a systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties of developmental drug candidates.
The key to the synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The bromine atom at the 3-position is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, compared to the chlorine atom at the 4-position. Conversely, the chlorine at the 4-position is activated towards nucleophilic aromatic substitution (SNAr). This orthogonal reactivity allows for a stepwise and controlled diversification of the pyridine core, a crucial advantage in the construction of complex molecular architectures.
This document provides a comprehensive guide to the use of this compound in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors targeting key enzymes in cellular signaling pathways, such as Janus Kinase (JAK) and Spleen Tyrosine Kinase (SYK).
Core Synthetic Strategies: Leveraging Orthogonal Reactivity
The synthetic versatility of this compound allows for two primary diversification strategies:
-
Functionalization at the 3-Position via Cross-Coupling: The more reactive C-Br bond is ideal for introducing aryl, heteroaryl, or alkyl groups through well-established palladium-catalyzed cross-coupling reactions. This is often the first step in a synthetic sequence to build the core of the target molecule.
-
Functionalization at the 4-Position via Nucleophilic Aromatic Substitution (SNAr): The C-Cl bond, activated by the ring nitrogen, can be displaced by various nucleophiles such as amines, alcohols, and thiols. This step is typically performed after the initial cross-coupling at the 3-position.
The following diagram illustrates the general workflow for the diversification of the this compound scaffold.
Application Note: Strategic Synthesis of Novel Heterocyclic Scaffolds from 3-Bromo-4-chloropyridin-2-amine
Abstract
This guide provides a detailed exploration of synthetic methodologies for creating novel heterocyclic compounds using 3-Bromo-4-chloropyridin-2-amine as a versatile starting material. We delve into the strategic, regioselective functionalization of this key building block through palladium-catalyzed cross-coupling reactions and subsequent annulation to form fused ring systems. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols for the synthesis of medicinally relevant scaffolds like pyrido[2,3-d]pyrimidines.
Introduction: The Strategic Value of this compound
This compound is a highly valuable and strategically functionalized pyridine derivative for the construction of complex heterocyclic systems. Its utility is rooted in three key structural features:
-
The Nucleophilic 2-Amino Group: This primary amine serves as a crucial handle for building fused heterocyclic rings, acting as a binucleophile in cyclization and condensation reactions.
-
The C3-Bromo Position: The carbon-bromine bond is the primary site for initial functionalization via palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst compared to the C-Cl bond.[1]
-
The C4-Chloro Position: The more robust carbon-chlorine bond typically remains intact during the initial coupling at the C3 position, allowing for subsequent, often higher-temperature, functionalization. This differential reactivity enables a programmed, stepwise approach to molecular elaboration.
This orthogonal reactivity allows chemists to selectively introduce diverse substituents at the C3 position before constructing a fused ring system, leading to a wide array of novel molecular architectures. Many of these resulting scaffolds, particularly pyrido[2,3-d]pyrimidines, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including roles as anticancer, antiviral, and kinase inhibiting agents.[2][3][4][5]
Figure 1: General workflow for synthesizing novel heterocycles.
Part I: Regioselective C-C and C-N Bond Formation
The first critical step in leveraging this compound is the selective functionalization at the C3-bromo position. Palladium-catalyzed cross-coupling reactions are the premier tools for this transformation.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for creating a carbon-carbon bond by reacting the C3-Br with various aryl or heteroaryl boronic acids.[6]
Causality of Experimental Design:
-
Catalyst Selection: A catalyst system like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is often chosen. The dppf ligand provides the right balance of electron-donating properties and steric bulk to facilitate the catalytic cycle efficiently while minimizing side reactions.
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required.[6][7] The base activates the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step of the catalytic cycle.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or DME) and water is commonly used. The organic solvent solubilizes the pyridine substrate and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Therefore, the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation and ensure high yields.
Figure 2: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq.).
-
Degassing: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this process three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 85-95 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-4-chloropyridin-2-amine.
| Arylboronic Acid | Product | Typical Yield |
| Phenylboronic acid | 4-Chloro-3-phenylpyridin-2-amine | 85-95% |
| 4-Methoxyphenylboronic acid | 4-Chloro-3-(4-methoxyphenyl)pyridin-2-amine | 88-96% |
| Pyridin-3-ylboronic acid | 4-Chloro-3-(pyridin-3-yl)pyridin-2-amine | 75-85% |
| Thiophen-2-ylboronic acid | 4-Chloro-3-(thiophen-2-yl)pyridin-2-amine | 80-90% |
| Yields are representative and may vary based on specific reaction conditions and scale. |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of 2,3-diaminopyridine derivatives by coupling the C3-Br position with a primary or secondary amine.[8]
Causality of Experimental Design:
-
Catalyst & Ligand: This reaction is highly dependent on the choice of a phosphine ligand. Bulky, electron-rich monophosphine ligands such as RuPhos or BrettPhos are often highly effective.[8] These ligands promote the crucial reductive elimination step, which can be challenging for electron-rich amino-pyridines. Using pre-formed palladacycle precatalysts (e.g., RuPhos-Pd-G3) can improve reproducibility and activity.
-
Base Selection: A strong, non-nucleophilic base is essential. Lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) are commonly used.[8] These bases are strong enough to deprotonate the amine nucleophile, forming the active palladium-amido complex required for reductive elimination.[9][10][11]
-
Solvent: Anhydrous, aprotic polar solvents like THF or toluene are used to ensure the stability of the strong base and the catalytic intermediates.
Protocol 2.2: General Procedure for Buchwald-Hartwig Amination
-
Setup: To a flame-dried Schlenk tube, add this compound (1.0 eq.) and the appropriate palladium precatalyst (e.g., RuPhos-Pd-G3, 0.02 eq.).
-
Degassing: Seal the tube, and evacuate and backfill with argon.
-
Reagent Addition: Add the amine (1.2 eq.), anhydrous toluene, and finally the base (e.g., LiHMDS as a 1M solution in THF, 1.5 eq.) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
| Amine | Product | Typical Yield |
| Morpholine | 4-(4-Chloro-2-aminopyridin-3-yl)morpholine | 70-85% |
| Benzylamine | N³-Benzyl-4-chloropyridine-2,3-diamine | 65-80% |
| Aniline | N³-Phenyl-4-chloropyridine-2,3-diamine | 60-75% |
| Yields are representative and may vary based on specific reaction conditions and scale. |
Part II: Annulation to Form Fused Pyrido[2,3-d]pyrimidines
With the C3 position functionalized, the 2-amino group and the adjacent C3-substituent can be used to construct a fused pyrimidine ring, forming the pyrido[2,3-d]pyrimidine core. This is a common strategy in the synthesis of kinase inhibitors and other bioactive molecules.[3][12]
Causality of Experimental Design:
-
Reaction Type: The formation of the pyrimidine ring often involves a condensation and subsequent intramolecular cyclization. A common method involves reacting the 3-substituted-2-aminopyridine with a reagent that provides the remaining atoms of the pyrimidine ring, such as an N,N-dimethylformamide derivative or an isothiocyanate.[3]
-
Mechanism: The 2-amino group acts as the initial nucleophile, attacking the electrophilic carbon of the cyclizing agent. A subsequent intramolecular reaction, often involving the loss of a small molecule (like dimethylamine or water), leads to the formation of the fused six-membered ring.
Figure 3: Reaction scheme for pyrido[2,3-d]pyrimidine synthesis.
Protocol 3.1: Synthesis of a 4-Chloro-5-aryl-pyrido[2,3-d]pyrimidine
-
Setup: In a round-bottom flask, dissolve the 3-aryl-4-chloropyridin-2-amine (1.0 eq., obtained from Protocol 2.1) in N,N-dimethylformamide dimethyl acetal (DMF-DMA, 5-10 eq.).
-
Reaction: Heat the mixture to reflux (approx. 140-150 °C) for 6-18 hours. The reaction progress can be monitored by the disappearance of the starting material using TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the reaction mixture. If not, slowly add water or hexanes to induce precipitation.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol or diethyl ether, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.
Conclusion
This compound serves as an exceptional platform for the synthesis of diverse and complex heterocyclic compounds. The orthogonal reactivity of its halogen substituents allows for a reliable and predictable synthetic strategy. By first employing palladium-catalyzed cross-coupling reactions at the C3-bromo position, chemists can install a wide variety of carbon and nitrogen-based substituents. Subsequently, the 2-amino group can be utilized in annulation reactions to forge medicinally important fused ring systems like pyrido[2,3-d]pyrimidines. The protocols and principles outlined in this guide provide a robust framework for researchers to design and execute syntheses of novel molecular entities for drug discovery and development.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of N-Arylated Aminopyridines
An in-depth guide to the selective N-arylation of 3-bromo-4-chloropyridin-2-amine, a critical transformation for the synthesis of complex molecules in pharmaceutical and materials science. This document provides detailed protocols for both palladium- and copper-catalyzed methods, explains the underlying chemical principles, and offers practical guidance for researchers.
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The ability to selectively form a carbon-nitrogen (C-N) bond at the amino group—a process known as N-arylation—is a cornerstone of modern drug discovery, allowing for the construction of complex molecular architectures from simpler building blocks.
This compound is a particularly valuable starting material. It possesses three distinct reactive sites: a nucleophilic amino group and two electrophilic carbons bearing bromo and chloro substituents. This multi-functional nature allows for sequential, site-selective modifications, making it an ideal precursor for creating diverse chemical libraries. However, this complexity also presents a significant synthetic challenge: how to achieve selective N-arylation without engaging in unwanted side reactions at the halogenated positions.
This guide details two robust and widely adopted catalytic systems for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will explore the causality behind experimental choices, provide detailed step-by-step protocols, and offer insights into troubleshooting these sensitive reactions.
Catalytic System Selection: Palladium vs. Copper
The choice of catalyst is the most critical parameter for achieving selective N-arylation.
Palladium-Catalyzed Buchwald-Hartwig Amination
This is often the method of choice for C-N cross-coupling due to its remarkable efficiency, broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to classical methods.[1][2][3] The reaction's success hinges on the synergistic interplay between a palladium catalyst and a specialized phosphine ligand.
-
Mechanism & Rationale : The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange.[1][4] Bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands") are essential. They promote the crucial reductive elimination step that forms the C-N bond and stabilize the palladium catalyst, preventing decomposition and increasing turnover.[4] This efficiency allows the reaction to proceed at lower temperatures, preserving the integrity of the C-Br and C-Cl bonds.
-
Selectivity : The high nucleophilicity of the 2-amino group, combined with the optimized conditions of the Buchwald-Hartwig reaction, allows it to selectively attack the palladium-aryl complex, leaving the less reactive C-Br and C-Cl bonds untouched during the primary N-arylation step.
Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is the classical method for C-N bond formation.[5] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern variations have significantly improved its utility.[6]
-
Mechanism & Rationale : The mechanism is thought to involve a Cu(I)/Cu(III) cycle, though it is more complex and less universally understood than its palladium counterpart.[5] The reaction typically requires a copper(I) salt, a ligand (such as a diamine or L-proline), a base, and a polar aprotic solvent.[7]
-
Selectivity : The Ullmann condensation can also achieve selective N-arylation. However, it often requires higher temperatures (>100 °C) and more polar solvents like DMSO or DMF, which can sometimes lead to competing nucleophilic aromatic substitution (SNAr) side reactions, particularly with highly activated aryl halides.[5]
For its reliability, milder conditions, and extensive documentation, the Buchwald-Hartwig amination is the recommended primary protocol.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)
This protocol provides a general method for the N-arylation of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Reaction Scheme
Experimental Workflow Diagram
Caption: A typical workflow for a Buchwald-Hartwig amination experiment.
Materials & Reagents
| Reagent | CAS No. | Supplier Suggestion | Notes |
| This compound | 221297-82-1 | Major Vendor | Starting material.[8] |
| Aryl Halide (e.g., Aryl Bromide) | Varies | Major Vendor | Coupling partner (1.0 equiv). |
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | 51364-51-3 | Major Vendor | 1-2 mol%. Other precatalysts (e.g., G3-type) can be used. |
| Phosphine Ligand (e.g., XPhos, RuPhos) | Varies | Major Vendor | 1.1-1.2x mol of Pd. Bulky biaryl ligands are recommended.[1] |
| Base (e.g., NaOt-Bu or K₃PO₄) | 865-48-5 | Major Vendor | 2.0-2.5 equiv. Sodium tert-butoxide is strong; K₃PO₄ is milder. |
| Anhydrous Toluene or Dioxane | 108-88-3 | Major Vendor | Reaction solvent, must be anhydrous and degassed. |
| Ethyl Acetate, Hexanes | Varies | Major Vendor | For work-up and chromatography. |
| Brine, Deionized Water | N/A | N/A | For work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | Major Vendor | Drying agent. |
Step-by-Step Protocol
-
Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 equiv), the aryl halide (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.044 equiv), and the base (e.g., sodium tert-butoxide, 2.5 equiv).
-
Causality: Adding the solid reagents first under ambient conditions is convenient. The order is generally not critical at this stage. Using a slight excess of the amine can help drive the reaction to completion.
-
-
Inerting : Seal the Schlenk tube with a rubber septum. Evacuate the tube under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Causality: The Pd(0) active catalyst and the phosphine ligands are sensitive to oxygen and can be readily oxidized, which deactivates the catalyst.[9] An inert atmosphere is crucial for reproducibility and high yields.
-
-
Solvent Addition : Add anhydrous, degassed toluene (or dioxane) via syringe to the reaction mixture to achieve a concentration of approximately 0.1 M with respect to the limiting reagent (the aryl halide).
-
Causality: The solvent must be anhydrous as water can interfere with the base and hydrolyze the catalyst. Degassing (e.g., by sparging with argon for 20-30 minutes) removes dissolved oxygen.
-
-
Reaction : Place the sealed tube into a preheated oil bath at 80–110 °C and stir vigorously.
-
Causality: Heating provides the necessary activation energy for the catalytic cycle, particularly the initial oxidative addition step. Vigorous stirring is essential for mixing the heterogeneous reaction components (especially with inorganic bases like K₃PO₄).
-
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 4–24 hours.
-
Work-up : Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with ethyl acetate and carefully quench with water.
-
Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration : Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-arylated product.
Mechanism of Buchwald-Hartwig Amination
The catalytic cycle is the heart of the reaction, illustrating the role of each component.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C5H4BrClN2 | CID 53439610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
Application Notes & Protocols: 3-Bromo-4-chloropyridin-2-amine as a Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Advantage of 3-Bromo-4-chloropyridin-2-amine
In the landscape of heterocyclic chemistry, polysubstituted pyridines form the backbone of countless pharmaceuticals, agrochemicals, and functional materials. The strategic synthesis of these scaffolds depends critically on the availability of versatile, highly functionalized building blocks. This compound (CAS No. 221297-82-1) has emerged as a preeminent starting material, offering chemists a powerful platform for constructing complex molecular architectures.[1]
The synthetic utility of this compound is rooted in the differential reactivity of its three functional handles: an amino group at C-2, a bromine atom at C-3, and a chlorine atom at C-4. This arrangement provides a blueprint for predictable, regioselective, and sequential transformations.
-
Differential Halogen Reactivity : In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive towards oxidative addition than the carbon-chlorine bond.[2][3] This intrinsic difference is the cornerstone of its utility, allowing for selective functionalization at the C-3 position while leaving the C-4 chloro-substituent intact for subsequent reactions.
-
Modulating Reactivity : The C-2 amino group is not merely a passive substituent. Its electronic and coordinating properties can influence the reactivity of the adjacent C-3 bromine. While potentially challenging due to chelation effects with the catalyst, modern ligand systems have effectively overcome this, enabling a broad scope of transformations.[4]
-
Activated Nucleophilic Substitution : The chlorine atom at the C-4 position is activated by the electron-withdrawing effect of the pyridine nitrogen, rendering it susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[5][6]
This guide provides an in-depth exploration of the key applications of this compound, complete with detailed, field-proven protocols for its use in cornerstone synthetic transformations.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The primary application of this compound is in palladium-catalyzed cross-coupling, where the C-3 position serves as the initial site of elaboration. This regioselectivity is crucial for building molecular complexity in a controlled manner.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds. When applied to this compound, it allows for the selective introduction of aryl, heteroaryl, or vinyl groups at the C-3 position.
Causality of Regioselectivity : The higher reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle is the determining factor for selectivity.[3][7] By carefully controlling reaction conditions, chemists can achieve near-perfect fidelity for substitution at the C-3 position.
Workflow: Sequential Functionalization Strategy
Caption: Sequential functionalization of this compound.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
Principle : This protocol details the palladium-catalyzed coupling of this compound with a generic arylboronic acid. The conditions are selected to ensure high selectivity for reaction at the C-Br bond.
Materials :
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane and Water (typically 4:1 to 10:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure :
-
Vessel Preparation : To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere : Seal the flask with a septum and cycle between vacuum and inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical as the active Pd(0) catalyst is oxygen-sensitive.[8]
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.
-
Reaction : Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and boronic acid byproducts.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the 3-aryl-4-chloropyridin-2-amine.
Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
The Buchwald-Hartwig amination enables the formation of C-N bonds, a transformation of immense importance in pharmaceutical chemistry.[9] Using this compound, this reaction provides access to N³-substituted 2,3-diaminopyridine derivatives.[4]
Mechanistic Considerations : The primary challenge with this substrate is the potential for the C-2 amino group to chelate the palladium center, which can hinder the catalytic cycle.[4] The use of modern, sterically bulky biarylphosphine ligands (e.g., XPhos, RuPhos) is essential. These ligands promote the desired reductive elimination step and prevent catalyst deactivation, leading to high yields.[4][10]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 2: Regioselective Buchwald-Hartwig Amination
Principle : This protocol describes the palladium-catalyzed amination at the C-3 position of this compound using a strong, non-nucleophilic base and a specialized ligand system to overcome substrate-related challenges.
Materials :
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2-2.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-4 mol% Pd)
-
RuPhos or XPhos (4-8 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOᵗBu) (1.5-2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Inert atmosphere supply and equipment
Procedure :
-
Catalyst Pre-formation/Setup : In a glovebox or under a strong flow of inert gas in a Schlenk flask, add Pd₂(dba)₃ (2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).
-
Reagent Addition : To this flask, add this compound (1.0 equiv) and the solid base (if using NaOᵗBu, 2.0 equiv).
-
Inert Atmosphere : Seal the vessel and establish an inert atmosphere as described in Protocol 1.
-
Solvent and Reagents : Add anhydrous solvent (e.g., THF) followed by the amine coupling partner (1.2 equiv). If using LiHMDS, add it as a solution in THF at this stage.[4][11]
-
Reaction : Heat the mixture to 65-80 °C. The reaction progress should be monitored carefully. The use of a strong base like LiHMDS often allows for lower temperatures and shorter reaction times.[4]
-
Workup : After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This step neutralizes the strong base.
-
Extraction and Purification : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude material via column chromatography.
Data Summary: Typical Cross-Coupling Conditions
The choice of catalyst, ligand, and base is paramount for success. The following table summarizes common conditions that have proven effective for transformations on halo-aminopyridines.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (2-5) | (integral) | K₂CO₃ (2-3) | Dioxane/H₂O | 80-100 |
| Suzuki-Miyaura | Pd(OAc)₂ (2-4) | SPhos (4-8) | K₃PO₄ (2-3) | Toluene/H₂O | 90-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2-4) | RuPhos (4-8) | LiHMDS (1.5-2.5) | THF | 65-80 |
| Buchwald-Hartwig | Pd(OAc)₂ (2-4) | XPhos (4-8) | NaOᵗBu (2-3) | Toluene | 80-110 |
Conclusion
This compound stands as a testament to the power of strategic functionalization in a building block. Its well-defined reactivity profile, characterized by a highly reactive C-Br bond for cross-coupling and a less reactive C-Cl bond amenable to subsequent SNAr, provides a reliable and logical pathway for the synthesis of complex polysubstituted pyridines. The protocols and principles outlined in this guide offer researchers a robust starting point for leveraging this versatile intermediate in drug discovery and materials science programs. Mastery of these reactions unlocks a direct and efficient route to novel chemical entities.
References
- 1. This compound | C5H4BrClN2 | CID 53439610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Palladium-catalyzed cross-coupling of 3-Bromo-4-chloropyridin-2-amine
An in-depth guide to the strategic functionalization of 3-Bromo-4-chloropyridin-2-amine via Palladium-Catalyzed Cross-Coupling, designed for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Value of Functionalized 2-Aminopyridines
The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its ability to form key hydrogen bonds and act as a versatile synthetic handle makes it an invaluable building block in the design of novel therapeutics.[3] Specifically, poly-functionalized aminopyridines, such as this compound, offer a platform for rapid analogue synthesis, enabling the exploration of complex chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.[4]
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methods for the selective formation of carbon-carbon and carbon-heteroatom bonds, a development recognized with the 2010 Nobel Prize in Chemistry.[5][6] This guide provides a detailed examination of the application of these reactions to this compound, focusing on regioselective functionalization and providing robust, field-tested protocols.
Understanding the Substrate: Reactivity and Regioselectivity
The substrate, this compound, presents a fascinating challenge in regioselectivity. Two distinct halogen atoms are available for coupling, and their reactivity is governed by several factors:
-
Carbon-Halogen Bond Strength : The inherent reactivity of organic halides in palladium-catalyzed oxidative addition follows the general trend: C-I > C-Br > C-Cl.[7] This is due to the bond dissociation energies, where the C-Br bond is weaker and thus more readily cleaved by the palladium catalyst than the C-Cl bond.[8]
-
Electronic Effects of the Pyridine Ring : The nitrogen atom in the pyridine ring is electron-withdrawing, creating a polarization that makes the α (C2/C6) and γ (C4) positions more electron-deficient and generally more reactive towards oxidative addition.[9][10]
-
Influence of the Amino Group : The 2-amino group is an electron-donating group that can influence the electronic properties of the ring. It can also potentially chelate with the palladium catalyst, which could either inhibit or direct the reaction at the adjacent C3 position.[11]
For this compound, the difference in C-X bond strength is the dominant factor. The significantly higher reactivity of the C-Br bond over the C-Cl bond allows for highly selective cross-coupling at the C3 position, leaving the C4-chloro substituent intact for subsequent functionalization or as a key pharmacophoric element.
The Engine of Synthesis: The Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is essential to understand for troubleshooting and optimization.[5][12] The cycle involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.
The three key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br) of the pyridine substrate, forming a Pd(II) complex.[13] This is typically the rate-determining step.
-
Transmetalation : The organic group from a second reagent (e.g., an organoboron or organozinc compound) is transferred to the palladium center, displacing the halide.[13]
-
Reductive Elimination : The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst to re-enter the cycle.[6]
Protocols and Application Notes
The following protocols are designed as robust starting points for the selective functionalization of this compound at the C3 position. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability and commercial availability of boronic acids and the generally mild reaction conditions.[13][14] The presence of the unprotected primary amine on the substrate is well-tolerated under standard conditions.[15]
Experimental Protocol:
-
Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a ligand like SPhos (2-4 mol%).
-
Solvent Addition : Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 ratio) or toluene/water is commonly effective.[14]
-
Reaction : Heat the mixture to 80-100 °C and stir for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale / Citation |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%) | Readily available and effective for a wide range of substrates.[14] |
| Ligand | (If using Pd source) SPhos, XPhos | Bulky, electron-rich phosphine ligands often accelerate the reaction.[16] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0-3.0 equiv.) | The base is crucial for activating the boronic acid in the transmetalation step.[15][17] |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O | Aqueous mixtures are standard and often enhance reaction rates.[14] |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the catalytic cycle. |
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling provides a direct route to 3-alkynyl-2-aminopyridine derivatives, which are valuable intermediates.[18] The reaction couples the aryl bromide with a terminal alkyne and uniquely requires a copper(I) co-catalyst.[19][20]
Experimental Protocol:
-
Reaction Setup : To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂, 2.5 mol%), the copper co-catalyst (CuI, 5 mol%), and a ligand if needed (e.g., PPh₃, 5 mol%).[18][21]
-
Solvent and Reagents : Add an anhydrous solvent such as DMF or THF. Add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and an amine base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv.).[22] The amine acts as both the base and often as a co-solvent.[19]
-
Reaction : Stir the reaction mixture at a temperature ranging from room temperature to 100 °C for 3-12 hours. Higher temperatures may be required for less reactive substrates.[18] Monitor by TLC or LC-MS.
-
Work-up : Quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
| Parameter | Recommended Condition | Rationale / Citation |
| Palladium Catalyst | Pd(CF₃COO)₂ (2.5 mol%) or Pd(PPh₃)₂Cl₂ (2.5 mol%) | These catalysts have shown high efficacy for coupling 2-amino-3-bromopyridines.[18] |
| Copper Co-catalyst | Copper(I) Iodide (CuI, 5 mol%) | Activates the alkyne by forming a copper acetylide intermediate for transmetalation.[19][20] |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | Neutralizes the HBr byproduct and serves as a solvent.[18][19] |
| Solvent | DMF, THF, or neat amine base | Aprotic polar solvents are typically used.[18] |
| Temperature | 60-100 °C | Temperature can be optimized based on the reactivity of the alkyne.[18] |
Negishi Coupling: Formation of C(sp²)-C(sp³/sp²/sp) Bonds
The Negishi coupling utilizes organozinc reagents, which are more reactive than their boron or tin counterparts.[23] This heightened reactivity allows for the coupling of a broader range of partners, including alkyl groups, under mild conditions.[24] However, it requires strictly anhydrous conditions due to the moisture sensitivity of organozinc reagents.[24]
Experimental Protocol:
-
Organozinc Formation (if not pre-formed) : Prepare the organozinc reagent by treating an organolithium or Grignard reagent with ZnCl₂ or by direct insertion of activated zinc into an organic halide.
-
Reaction Setup : To a flame-dried Schlenk flask under a strict inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%).
-
Reagent Addition : Dissolve this compound (1.0 equiv.) in an anhydrous solvent like THF. Add the solution of the organozinc reagent (1.1-1.5 equiv.) dropwise at room temperature.
-
Reaction : Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-24 hours. The high reactivity often allows for lower temperatures.[25] Monitor by TLC or LC-MS.
-
Work-up : Carefully quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent.
-
Purification : Wash the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.
| Parameter | Recommended Condition | Rationale / Citation |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | A robust and common choice for Negishi couplings.[24] |
| Organometallic | R-ZnCl (1.1-1.5 equiv.) | Highly reactive nucleophile with excellent functional group tolerance.[23][25] |
| Base | Not required | The organozinc reagent is sufficiently nucleophilic without an external base. |
| Solvent | Anhydrous THF, Dioxane, or DMF | Must be strictly anhydrous to prevent quenching of the organozinc reagent.[24] |
| Temperature | 25-60 °C | Mild conditions are often sufficient due to the high reactivity.[25] |
Conclusion
The selective functionalization of this compound is a critical capability for medicinal chemists. By leveraging the principles of palladium-catalyzed cross-coupling and understanding the inherent reactivity of the substrate, researchers can predictably and efficiently synthesize a diverse array of 3-substituted-4-chloro-2-aminopyridines. The Suzuki, Sonogashira, and Negishi reactions each offer unique advantages for installing aryl, alkynyl, and alkyl groups, respectively. The protocols provided herein serve as a comprehensive and authoritative guide for professionals seeking to exploit this versatile building block in drug discovery and development programs.
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 7. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiveable.me [fiveable.me]
- 13. nobelprize.org [nobelprize.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Negishi coupling - Wikipedia [en.wikipedia.org]
- 24. Negishi Coupling | NROChemistry [nrochemistry.com]
- 25. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Derivatization of 3-Bromo-4-chloropyridin-2-amine for Biological Screening
Introduction: The Strategic Value of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anti-neurodegenerative properties.[2][3] The strategic placement of multiple halogen atoms on the pyridine ring, as seen in 3-bromo-4-chloropyridin-2-amine, offers a versatile platform for the synthesis of diverse compound libraries for biological screening. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective and sequential functionalization, enabling the exploration of a broad chemical space around the core structure.
This guide provides a comprehensive overview of the derivatization strategies for this compound, with a focus on creating compound libraries for biological evaluation. We will delve into the mechanistic principles that govern regioselectivity and provide detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Strategic Considerations for Derivatization: A Tale of Two Halogens
The synthetic utility of this compound hinges on the ability to selectively functionalize either the C3-Br or the C4-Cl position. The regiochemical outcome of a given reaction is dictated by the interplay of electronic effects within the pyridine ring and the specific reaction mechanism.
Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the first step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[4][5][6] The rate of this step is generally dependent on the bond dissociation energy of the carbon-halogen bond, which follows the trend C-I > C-Br > C-Cl.[7] Consequently, for this compound, palladium-catalyzed cross-coupling reactions are expected to occur preferentially at the more reactive C3-Br position. The presence of the 2-amino group can also influence the reaction, potentially through chelation to the palladium center, which may necessitate careful selection of ligands to ensure efficient catalysis.[8]
Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen atom is electron-withdrawing, which reduces the electron density at the C2 and C4 positions, making them susceptible to nucleophilic attack.[9] In the case of this compound, the C4 position is activated towards SNAr. The attack of a nucleophile at this position generates a resonance-stabilized anionic intermediate (a Meisenheimer complex), where the negative charge can be delocalized onto the electronegative nitrogen atom.[9] This stabilization provides a lower energy pathway for substitution at the C4 position compared to the C3 position. Therefore, SNAr reactions are predicted to selectively displace the chlorine atom at C4.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, widely used in drug discovery to synthesize biaryl and heteroaryl structures.[5] For this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the C3 position.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ can be used directly, or a Pd(II) precatalyst like Pd(OAc)₂ can be reduced in situ.
-
Ligand: Triphenylphosphine (in Pd(PPh₃)₄) is a common ligand. Other phosphine ligands can be used to tune reactivity.
-
Base: A base such as Na₂CO₃ or K₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[10]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.
Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 eq).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O |
| Temperature | 80-110 °C |
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmacologically active compounds.[4] This reaction enables the coupling of this compound with a wide range of primary and secondary amines at the C3 position. The resulting 3-amino derivatives can serve as key intermediates for further elaboration.
Causality of Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical and often interdependent. Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) are often effective for promoting the reaction, especially with less reactive amines.[11]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically required to deprotonate the amine, facilitating its coordination to the palladium center.[12]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent catalyst deactivation.
Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the amine (1.1 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) to a dry Schlenk tube.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition |
| Catalyst/Ligand | Pd₂(dba)₃/Xantphos, Pd(OAc)₂/RuPhos |
| Base | Cs₂CO₃, NaOtBu, K₃PO₄ |
| Solvent | Toluene, 1,4-Dioxane |
| Temperature | 100-120 °C |
Application Note 3: Sonogashira Coupling for C-C Alkyne Bond Formation
The Sonogashira coupling provides a direct route to synthesize 3-alkynyl-2-aminopyridines by reacting this compound with terminal alkynes.[11] This reaction is typically co-catalyzed by palladium and copper salts.[6] The resulting alkynyl derivatives are valuable building blocks for further transformations or can be evaluated for their own biological activity.
Causality of Experimental Choices:
-
Palladium Catalyst: As with other cross-coupling reactions, a palladium(0) species is the active catalyst.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is a common co-catalyst that is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NEt), is used both as a base to deprotonate the terminal alkyne and often as the solvent.
-
Solvent: Anhydrous polar aprotic solvents such as DMF or THF can also be used.
Protocol: Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (Et₃N)
-
Anhydrous DMF
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF and Et₃N.
-
Add the terminal alkyne (1.5 eq) dropwise.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and pour into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition |
| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Co-catalyst | CuI |
| Base | Et₃N, i-Pr₂NEt |
| Solvent | DMF, THF, Et₃N |
| Temperature | 25-80 °C |
Application Note 4: Nucleophilic Aromatic Substitution (SNAr)
As previously discussed, the C4-Cl position of this compound is activated for nucleophilic aromatic substitution. This provides a complementary strategy to the palladium-catalyzed reactions, allowing for the introduction of nucleophiles at the C4 position while leaving the C3-bromo group intact for subsequent cross-coupling reactions.
Protocol: SNAr with an Amine Nucleophile
Materials:
-
This compound
-
Primary or secondary amine (2.0 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the amine (2.0 eq), and K₂CO₃ (2.0 eq).
-
Add DMF and stir the mixture at 100-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration or extract the aqueous layer with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography.
Applications in Biological Screening: Accessing the Pyrido[2,3-b]pyrazine Core
A particularly valuable application of the derivatized products of this compound is the synthesis of the pyrido[2,3-b]pyrazine scaffold. If a Buchwald-Hartwig amination is performed at the C3 position, the resulting 2,3-diaminopyridine derivative can undergo a condensation reaction with a 1,2-dicarbonyl compound to form the fused heterocyclic system.
Pyrido[2,3-b]pyrazine derivatives have been shown to possess a range of biological activities, including:
-
Antitumor Activity: Certain derivatives have demonstrated inhibitory activity against both erlotinib-sensitive and erlotinib-resistant cancer cell lines.[2]
-
TRPV1 Antagonism: This scaffold has been explored for the development of antagonists for the TRPV1 receptor, which is a target for pain treatment.[13]
-
Antiviral Properties: Some pyrido[2,3-b]pyrazines have shown potential as inhibitors of human cytomegalovirus (HCMV) polymerase.
-
Antibacterial Activity: These compounds have also been investigated for their antibacterial properties against pathogens like Xanthomonas oryzae.
The diverse substitution patterns achievable through the methods described in this guide allow for the creation of extensive libraries of novel compounds for screening against these and other biological targets.
References
- 1. 221297-82-1 | this compound | Bromides | Ambeed.com [ambeed.com]
- 2. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. SYNTHESIS OF NEW PYRIDO[2,3-<i>d</i>]PYRIMIDIN-5-ONE, PYRIDO[2,3-<i>d</i>]PYRIMIDIN-7-ONE, AND PYRIMIDINO[4,5-<i>d</i>][1,3]OXAZINE DERIVATIVES FROM 5-ACETYL-4-AMINOPYRIMIDINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. echemi.com [echemi.com]
- 6. mdpi.com [mdpi.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scirp.org [scirp.org]
- 10. 2abiotech.net [2abiotech.net]
- 11. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Strategic Application of 3-Bromo-4-chloropyridin-2-amine in the Synthesis of Advanced Agrochemicals
Introduction: The Pyridine Scaffold as a Privileged Motif in Agrochemicals
The pyridine heterocycle is a cornerstone in the development of modern agrochemicals, prized for its metabolic stability and ability to engage with a wide array of biological targets. Within this class of compounds, strategically halogenated pyridines serve as versatile synthons, enabling the construction of complex molecular architectures with potent insecticidal, fungicidal, and herbicidal activities. 3-Bromo-4-chloropyridin-2-amine, with its distinct pattern of substitution, represents a key building block for the synthesis of next-generation crop protection agents. The presence of bromine and chlorine atoms at specific positions allows for selective chemical modifications, while the amino group provides a handle for further derivatization. This application note provides an in-depth guide to the synthetic utility of this compound, with a focus on its application in the synthesis of diamide insecticides, a class of compounds renowned for their potent and selective activity against a range of devastating agricultural pests.
Core Synthesis Strategy: From Pyridine to Potent Insecticide
The primary application of this compound in agrochemical synthesis is as a precursor to N-pyridylpyrazole carboxamides. This class of compounds includes the highly successful insecticide chlorantraniliprole, which acts as a ryanodine receptor activator in insects, leading to muscle dysfunction and paralysis. The synthesis of these complex molecules involves a multi-step sequence, where the pyridine moiety is first used to construct a key pyrazole intermediate, which is then coupled with an anthranilic acid derivative to yield the final active ingredient.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow from this compound to a diamide insecticide.
Part 1: Synthesis of the Key Pyrazole Intermediate
The initial steps of the synthesis focus on the conversion of this compound into a versatile pyrazole intermediate. This transformation leverages classical pyridine chemistry, followed by a cyclization reaction to form the core pyrazole ring.
Step 1: Diazotization and Sandmeyer Reaction
The amino group of this compound is first converted into a more versatile bromo group via a diazotization-Sandmeyer reaction sequence. This is a well-established method for the introduction of a halide at the 2-position of a pyridine ring.
Protocol 1: Synthesis of 2,3-Dibromo-4-chloropyridine
-
Reaction Setup: In a well-ventilated fume hood, suspend this compound (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise to the cooled suspension, maintaining the temperature below 5 °C. Stir the mixture for 1 hour at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr. Slowly add the cold diazonium salt solution to the CuBr solution.
-
Reaction Work-up: Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2 hours. Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Purity |
| This compound | 207.45 | 1.0 | >98% |
| Sodium Nitrite | 69.00 | 1.1 | >99% |
| Copper(I) Bromide | 143.45 | 1.2 | >98% |
| Hydrobromic Acid (48%) | 80.91 | Excess | - |
Step 2: Hydrazine Cyclization
The resulting 2,3-dibromo-4-chloropyridine is then reacted with hydrazine to form the pyrazole ring. The hydrazine acts as a dinucleophile, displacing the two bromo substituents to form the heterocyclic core.
Protocol 2: Synthesis of 3-Bromo-1-(4-chloropyridin-2-yl)-1H-pyrazole
-
Reaction Setup: Dissolve 2,3-dibromo-4-chloropyridine (1.0 eq) in ethanol in a round-bottom flask.
-
Hydrazine Addition: Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield the desired pyrazole intermediate.
Part 2: Synthesis and Application of the Final Diamide Insecticide
With the key pyrazole intermediate in hand, the final steps involve the introduction of a carboxylic acid group and subsequent amide coupling with a suitable anthranilamide derivative.
Step 3: Carboxylation of the Pyrazole Intermediate
A carboxylic acid group is introduced at the 5-position of the pyrazole ring. This is typically achieved by deprotonation with a strong base followed by quenching with carbon dioxide.
Protocol 3: Synthesis of 3-Bromo-1-(4-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
-
Reaction Setup: Dissolve the 3-bromo-1-(4-chloropyridin-2-yl)-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath) and slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise. Stir the mixture at this temperature for 1 hour.
-
Carboxylation: Bubble dry carbon dioxide gas through the solution for 2 hours, or add an excess of crushed dry ice.
-
Work-up: Allow the reaction to warm to room temperature and then quench with water. Acidify the aqueous layer with dilute HCl to precipitate the carboxylic acid.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 4: Amide Coupling to Yield the Final Insecticide
The final step is an amide coupling reaction between the pyrazole carboxylic acid and a substituted anthranilamide. This step is crucial for creating the final, biologically active molecule. The synthesis of chlorantraniliprole, a commercial insecticide, follows a similar final coupling step.[1]
Caption: Final amide coupling step to produce the diamide insecticide.
Protocol 4: Synthesis of a Diamide Insecticide Analogue
-
Activation of Carboxylic Acid: To a solution of 3-bromo-1-(4-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq). Alternatively, the carboxylic acid can be converted to the acid chloride using thionyl chloride or oxalyl chloride.
-
Amine Addition: To the activated carboxylic acid, add a solution of the desired anthranilamide derivative (e.g., 2-amino-5-chloro-N,3-dimethylbenzamide, 1.0 eq) and a base such as triethylamine or pyridine.
-
Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.
| Compound | Biological Activity (Example) | Yield | Purity |
| Chlorantraniliprole Analogue | Potent activity against Lepidopteran pests[2] | 58-97%[1][2] | >95% |
Conclusion and Future Outlook
This compound is a valuable and versatile building block in the synthesis of modern agrochemicals. Its strategic substitution pattern allows for the efficient construction of complex heterocyclic systems, most notably the N-pyridylpyrazole carboxamide core of highly effective diamide insecticides. The synthetic routes outlined in this application note, based on established chemical principles and supported by literature precedents, demonstrate the practical utility of this starting material for researchers and professionals in the agrochemical industry. As the demand for more selective and environmentally benign pesticides continues to grow, the importance of such well-defined and adaptable synthetic intermediates will undoubtedly increase, paving the way for the discovery of new and improved crop protection solutions.
References
Experimental procedure for the synthesis of 3-Bromo-4-chloropyridin-2-amine derivatives
An Application Guide for the Synthesis of 3-Bromo-4-chloropyridin-2-amine and Its Derivatives
Authored by a Senior Application Scientist
This document provides a detailed technical guide for the synthesis of this compound, a key building block in modern medicinal chemistry. The protocols herein are designed for researchers, scientists, and professionals in drug development, offering in-depth, field-proven insights into the experimental procedures. The narrative emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of Halogenated 2-Aminopyridines
Substituted pyridines are privileged scaffolds in drug discovery, appearing in numerous approved pharmaceuticals. The this compound moiety, in particular, serves as a versatile intermediate. Its unique arrangement of functional groups—an amino group for amide bond formation or as a directing group, and two distinct halogen atoms (Br and Cl) for differential reactivity in cross-coupling reactions—allows for the systematic and modular construction of complex molecular architectures.[1] This guide details a reliable synthetic route starting from the commercially available 2-Amino-4-chloropyridine.
The primary synthetic transformation is a regioselective electrophilic bromination. The electron-donating amino group at the C2 position activates the pyridine ring towards electrophilic substitution, primarily directing the incoming electrophile to the C3 and C5 positions. Due to steric and electronic factors, bromination occurs selectively at the C3 position, yielding the desired product.
Overall Synthetic Workflow
The synthesis is a two-stage process. The first stage is the core synthesis of the target intermediate, this compound. The second stage outlines a general protocol for further derivatization, exemplified by a Suzuki-Miyaura cross-coupling reaction at the C3 position, showcasing the utility of the synthesized intermediate.
Caption: Overall workflow for the synthesis of this compound and its subsequent derivatization.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the regioselective bromination of 2-Amino-4-chloropyridine using N-Bromosuccinimide (NBS) as the bromine source. Acetic acid serves as the solvent, facilitating the reaction and maintaining a suitable polarity. The procedure is adapted from established methods for the bromination of substituted aminopyridines.[2]
Rationale for Key Choices:
-
N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent because it is a solid that is easier and safer to handle than liquid bromine. It provides a slow, controlled release of electrophilic bromine, which enhances the regioselectivity of the reaction and minimizes over-bromination.
-
Acetic Acid: This solvent is effective at dissolving the starting material and NBS. Its protic nature can help to activate the electrophile.
-
Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic reaction rate, preventing potential side reactions. Allowing the mixture to warm to room temperature ensures the reaction proceeds to completion.
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-4-chloropyridine | ≥98% | Commercial | CAS: 19798-80-2[3] |
| N-Bromosuccinimide (NBS) | ≥98% | Commercial | Protect from light and moisture. |
| Acetic Acid | Glacial | Commercial | Corrosive. Use in a fume hood. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aq. Sol. | Lab Prepared | For neutralization. |
| Ethyl Acetate | ACS Grade | Commercial | For extraction. |
| Brine | Saturated Aq. Sol. | Lab Prepared | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | For drying. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
| Petroleum Ether / Hexanes | ACS Grade | Commercial | For chromatography. |
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Amino-4-chloropyridine (5.0 g, 38.9 mmol).
-
Dissolution: Add glacial acetic acid (50 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Addition of NBS: While maintaining the temperature at 0 °C, add N-Bromosuccinimide (NBS) (6.9 g, 38.9 mmol) portion-wise over 15-20 minutes.[2] Ensure the temperature does not rise significantly during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates completion.
-
Quenching and Neutralization: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice (approx. 200 g). Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (1 x 100 mL) followed by brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
The crude product is purified by flash column chromatography on silica gel.[2]
-
Eluent: A gradient of 10% to 20% ethyl acetate in petroleum ether is typically effective.
-
Fractions: Collect fractions based on TLC analysis and combine those containing the pure product.
-
Final Product: Evaporate the solvent from the pure fractions to obtain this compound as a solid. The expected molecular weight is approximately 207.45 g/mol .[4]
Expected Yield: 60-75% Appearance: White to off-white solid.[5] Characterization: The structure should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
LCMS analysis: m/z = 209.0 [M+H]⁺[2]
Protocol 2: General Procedure for Suzuki Coupling Derivatization
This protocol provides a general method for synthesizing 3-aryl-4-chloropyridin-2-amine derivatives from the previously synthesized intermediate via a Suzuki-Miyaura cross-coupling reaction.
Caption: Logical flow for a general Suzuki-Miyaura cross-coupling reaction.
-
Setup: In an oven-dried flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the desired derivative.
Safety and Handling
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.[6]
-
Brominated/Chlorinated Pyridines: These compounds are generally considered toxic and irritants. Harmful if swallowed, and may cause skin and respiratory irritation.[4][7]
-
Bromine (as a potential trace impurity or side product): Highly corrosive and toxic. Inhalation can be fatal. Ensure any potential for bromine gas evolution is controlled.[8][9] In case of skin contact, wash immediately with soap and plenty of water.[9]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Contaminated materials should be treated as hazardous waste.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. 4-AMINO-3-BROMO-2-CHLOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Amino-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C5H4BrClN2 | CID 53439610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. nj.gov [nj.gov]
- 7. scribd.com [scribd.com]
- 8. carlroth.com [carlroth.com]
- 9. Bromine | Chemical Emergencies | CDC [cdc.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-4-chloropyridin-2-amine
Last Updated: 2026-01-01
Welcome to the technical support guide for the synthesis of 3-Bromo-4-chloropyridin-2-amine (CAS: 221297-82-1).[1] This document provides an in-depth, troubleshooting-oriented resource for researchers, chemists, and process development professionals aiming to optimize the yield and purity of this critical synthetic intermediate. The guidance herein is structured in a practical, question-and-answer format to directly address common challenges encountered during the synthesis.
Foundational Synthesis Protocol
The most common and direct route to this compound is the regioselective electrophilic bromination of 2-amino-4-chloropyridine. The amino group at the C2 position is a strong activating group that directs electrophilic substitution primarily to the C3 and C5 positions.[2] The challenge lies in achieving high selectivity for the C3 position while minimizing common side reactions.
A baseline protocol involves the use of N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent.
Detailed Experimental Protocol: Regioselective Bromination
-
Setup: To a dry, round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-amino-4-chloropyridine (1.0 eq).
-
Dissolution: Add a suitable solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN)) and stir until all starting material is dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical for controlling the reaction's exothermicity and selectivity.
-
Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not rise significantly.[3]
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS every 30 minutes until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to neutralize any remaining bromine/NBS.[4]
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes or petroleum ether, to afford the pure this compound.[5]
Troubleshooting Guide & FAQs
This section addresses the most common issues that can lead to suboptimal yields or purity.
Q1: My reaction yield is consistently low (<60%). What are the most likely causes and how can I fix them?
Low yield is the most frequent complaint. The root cause often falls into one of three categories: incomplete conversion, formation of undesired side products, or loss during workup/purification.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting workflow for diagnosing low yield.
Detailed Analysis and Solutions:
-
Incomplete Conversion: If significant starting material remains, the reaction may be too slow at 0°C or the NBS may have degraded.
-
Action: Ensure your NBS is of high purity and has been stored properly. You can slightly increase the stoichiometry to 1.05-1.1 equivalents. Consider allowing the reaction to stir for a longer duration at 0°C or to slowly warm to room temperature after the initial phase.
-
-
Side Product Formation: The primary side products are the 5-bromo isomer and the 3,5-dibromo species. The amino group strongly activates both ortho (C3) and para (C5) positions.
-
Action: To favor mono-bromination at the more sterically accessible C3 position and prevent over-bromination, strict temperature control is paramount. Lowering the temperature to -10°C can significantly enhance selectivity. Additionally, ensuring slow, portion-wise addition of NBS prevents localized high concentrations of the electrophile.
-
-
Workup & Purification Losses: The product contains a basic amino group, making it susceptible to loss during aqueous workup if the pH is not controlled.
-
Action: During the aqueous wash steps, ensure the solution is basic (pH > 8) to keep the product in its free-base form and maximize its solubility in the organic solvent. When performing column chromatography, dry loading the crude product onto silica can often give better separation and reduce streaking compared to wet loading.
-
Q2: My analysis shows a significant amount of a di-brominated byproduct. How can I suppress this?
The formation of 3,5-dibromo-4-chloropyridin-2-amine is a classic example of over-reaction due to the high activation of the pyridine ring by the amino group.[6][7]
Key Control Parameters to Minimize Di-bromination:
| Parameter | Standard Condition | Optimized Condition for High Selectivity | Rationale |
| NBS Stoichiometry | 1.0 - 1.1 eq. | 0.95 - 1.0 eq. | Using a slight sub-stoichiometric amount of NBS ensures it is the limiting reagent, preventing over-bromination once the starting material is consumed. |
| Temperature | 0 °C | -15 °C to -5 °C | The second bromination step has a higher activation energy. Lower temperatures disproportionately slow this follow-on reaction compared to the initial mono-bromination. |
| Addition Rate | 30-60 min | >90 min | A slower addition maintains a very low instantaneous concentration of the brominating agent, favoring the more kinetically accessible mono-bromination. |
| Solvent Choice | Acetonitrile, DCM | Dichloromethane (DCM) | Less polar solvents can sometimes temper the reactivity of the electrophile, leading to better selectivity. |
Q3: I'm unsure about the regiochemistry. Is my product the 3-bromo or the 5-bromo isomer?
Confirming the regiochemistry is crucial. While the C3-bromo isomer is the expected major product due to steric hindrance from the chloro group at C4 potentially disfavoring C5 attack, confirmation is necessary.
Methods for Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method. In the ¹H NMR spectrum, the coupling patterns of the remaining aromatic protons are diagnostic.
-
This compound: You will observe two doublets in the aromatic region, corresponding to the protons at C5 and C6.
-
5-Bromo-4-chloropyridin-2-amine: You will observe two singlets (or very narrow doublets with a small meta-coupling), corresponding to the protons at C3 and C6.
-
-
Nuclear Overhauser Effect (NOE) Spectroscopy: An NOE experiment can show spatial proximity between the amino protons (at C2) and the aromatic proton at C3, which would be absent for the proton at C5.
-
Comparison to Reference Spectra: Compare your obtained spectra with literature data or spectra from commercial suppliers if available.
Q4: The reaction is very fast and generates a lot of heat, leading to a dark, impure mixture. How can I control it?
A rapid, uncontrolled exotherm indicates that the reaction rate is too high under your current conditions. This often leads to a cascade of side reactions and potential degradation.
Strategies for Control:
-
Dilution: Increase the solvent volume. A more dilute reaction provides a larger thermal mass to absorb the heat generated, preventing sharp temperature spikes.
-
Reverse Addition: Instead of adding solid NBS to the pyridine solution, consider adding the pyridine solution dropwise to a cooled slurry of NBS in the reaction solvent. This maintains a constant, low concentration of the nucleophile.
-
Choice of Brominating Agent: While NBS is common, other reagents can offer different reactivity profiles. For highly activated systems, a milder agent like Dibromodimethylhydantoin (DBDMH) could be explored, though this would require significant process development.
References
- 1. This compound | C5H4BrClN2 | CID 53439610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 4. 2-Chloro-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. 4-AMINO-3-BROMO-2-CHLOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 3-Bromo-4-chloropyridin-2-amine by Column Chromatography
Welcome to the Technical Support Center for the purification of 3-Bromo-4-chloropyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this important chemical intermediate. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying principles and field-tested insights to help you navigate the common challenges associated with the column chromatography of this and similar basic aromatic amines.
Introduction: The Challenge of Purifying Basic Aminopyridines
This compound is a substituted pyridine, and its purification via silica gel column chromatography presents a common yet often frustrating challenge: peak tailing and sometimes irreversible adsorption. This is primarily due to the interaction between the basic amine functionality and the acidic silanol groups (Si-OH) on the surface of the silica gel[1]. These interactions can lead to poor separation, low recovery, and broad, asymmetrical peaks. This guide will provide you with the necessary tools to overcome these challenges and achieve efficient purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase and a good starting eluent system for the purification of this compound?
A1: The most common stationary phase for the purification of compounds like this compound is standard silica gel (60 Å, 230-400 mesh).
A good starting eluent system is a mixture of a non-polar solvent, such as hexane or petroleum ether, and a moderately polar solvent, like ethyl acetate. Based on protocols for similar compounds, a gradient elution from a low to a higher percentage of ethyl acetate in hexane is often effective. For instance, a gradient of 10-20% ethyl acetate in petroleum ether has been used for the purification of the isomeric 3-bromo-2-chloropyridin-4-amine[2].
Q2: How do I determine the optimal solvent system for my column?
A2: The ideal solvent system should be determined using Thin-Layer Chromatography (TLC) before committing to a full-scale column. The goal is to find a solvent mixture that gives your target compound a retention factor (Rf) between 0.2 and 0.4, while providing good separation from impurities.
-
TLC Procedure:
-
Dissolve a small amount of your crude material in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a silica gel TLC plate.
-
Develop the plate in a sealed chamber containing your chosen eluent mixture (e.g., start with 20% ethyl acetate in hexane).
-
Visualize the spots under a UV lamp.
-
Adjust the solvent polarity by increasing or decreasing the percentage of the more polar solvent (ethyl acetate) until the desired Rf is achieved.
-
Q3: I'm observing significant peak tailing in my TLC and column fractions. What's causing this and how can I fix it?
A3: As mentioned, peak tailing is a classic sign of the interaction between your basic amine and the acidic silica gel[1][3]. To mitigate this, you have a few options:
-
Add a Basic Modifier to the Eluent: Adding a small amount of a volatile base, like triethylamine (TEA), to your mobile phase can significantly improve peak shape. The TEA acts as a competitive base, binding to the acidic silanol sites on the silica and preventing your target compound from interacting with them[4][5]. A typical concentration of TEA is 0.1-1% (v/v) in your eluent.
-
Deactivate the Silica Gel: You can "neutralize" the silica gel before packing the column. This is done by preparing a slurry of the silica gel in your initial, least polar eluent that contains about 1-2% triethylamine. This pre-treatment helps to cap the acidic sites[6].
-
Use an Alternative Stationary Phase: If peak tailing persists, consider using a different stationary phase. Neutral or basic alumina is a good alternative for the purification of basic compounds[7][8][9][10]. Amine-functionalized silica columns are also commercially available and are specifically designed to minimize interactions with basic analytes[11].
Q4: My compound seems to be stuck on the column and won't elute. What should I do?
A4: This is a common and frustrating problem, often due to strong interactions with the stationary phase. Here are some troubleshooting steps:
-
Increase Solvent Polarity: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, you can try adding a small amount of a more polar solvent like methanol (up to 5-10%). Be cautious, as methanol can sometimes dissolve silica gel at higher concentrations[12].
-
Check for Compound Degradation: It's possible your compound is not stable on silica gel. You can test this by spotting your pure compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear.
-
Consider Dry Loading: If your compound has poor solubility in the initial eluent, it may precipitate at the top of the column. In this case, a dry loading technique is recommended. Dissolve your crude product in a minimal amount of a low-boiling solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing / Streaking | Interaction of the basic amine with acidic silanol groups on silica gel.[1][3] | Add 0.1-1% triethylamine to the eluent.[4][5] Use deactivated silica gel.[6] Switch to a neutral or basic alumina stationary phase.[7][8][9][10] |
| Poor Separation of Product and Impurities | Inappropriate solvent system polarity. Column overloading. | Optimize the eluent system using TLC to achieve a larger ΔRf between your product and impurities. Use a gradient elution. Reduce the amount of crude material loaded onto the column. |
| Compound Does Not Elute | Eluent polarity is too low. Strong, irreversible adsorption to the silica gel. Compound degradation on the column. | Gradually increase the eluent polarity (e.g., add methanol to your ethyl acetate/hexane mixture). If using silica, switch to a less acidic stationary phase like alumina. Test for compound stability on silica using TLC. |
| Cracks in the Silica Bed | Improperly packed column. Running the column dry. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Maintain a constant head of solvent above the silica bed. |
| Low Recovery of the Product | Irreversible adsorption to the stationary phase. The compound is spread across too many fractions. | Use a deactivated stationary phase or add a basic modifier to the eluent. Optimize the elution gradient to obtain sharper peaks and collect the product in fewer fractions. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general guideline. The specific solvent ratios should be optimized based on your TLC analysis.
1. Materials:
-
Crude this compound
-
Silica gel for flash chromatography (e.g., 230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (optional, but recommended)
-
Glass chromatography column with a stopcock
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
2. Procedure:
-
TLC Analysis:
-
Determine the optimal eluent system as described in FAQ Q2. A good starting point is 20% ethyl acetate in hexane. If peak tailing is observed, add 0.5% triethylamine to the eluent and re-run the TLC.
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the least polar eluent you plan to use (e.g., 10% ethyl acetate in hexane with 0.5% TEA).
-
Pour the slurry into the column, gently tapping the side to ensure even packing.
-
Allow the silica to settle, and then add another thin layer of sand on top.
-
Wash the packed column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level never drops below the top layer of sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a low-boiling point solvent like dichloromethane. Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
-
Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 1-2 times the weight of your crude product) and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting the eluent in fractions.
-
If using a gradient, start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 20%, 30% ethyl acetate) as the column runs.
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Visualizing the Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. 4-AMINO-3-BROMO-2-CHLOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Purification [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Chromatography [chem.rochester.edu]
- 9. teledyneisco.com [teledyneisco.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Synthesis of 3-Bromo-4-chloropyridin-2-amine
Welcome to the technical support center for the synthesis of 3-Bromo-4-chloropyridin-2-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. We will move beyond simple procedural outlines to explore the mechanistic origins of common side products and provide robust, field-tested strategies for their identification, mitigation, and removal.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered by scientists working with this synthesis.
Q1: What is the most common synthetic route to this compound and what are its primary challenges?
A1: The most prevalent and direct method is the electrophilic bromination of 2-amino-4-chloropyridine. The primary challenge stems from the electronic nature of the pyridine ring, which is substituted with a strongly activating amino group (-NH₂) and a deactivating chloro group (-Cl). The amino group directs electrophilic substitution to the ortho (C3) and para (C5) positions. This leads to a significant challenge in achieving high regioselectivity, often resulting in a mixture of isomeric products.[1][2]
Q2: What are the principal side products I should anticipate in this reaction?
A2: During the synthesis of this compound, you should be prepared to encounter four main types of impurities:
-
Isomeric Impurity: 5-Bromo-4-chloropyridin-2-amine is the most common process-related impurity, arising from bromination at the electronically activated C5 position.
-
Over-bromination Product: 3,5-Dibromo-4-chloropyridin-2-amine can form if the reaction is not carefully controlled, due to the high activation conferred by the amino group.[1]
-
Unreacted Starting Material: Residual 2-amino-4-chloropyridine will be present if the reaction does not go to completion.
-
Hydrolysis Product: Formation of 3-Bromo-2-amino-4-hydroxypyridine can occur if the C4-chloro substituent is hydrolyzed during reaction or workup, particularly under harsh pH or high-temperature conditions.[3][4]
Q3: What are the most effective initial screening methods to detect these impurities in my crude product?
A3: For rapid assessment of your reaction outcome, a combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.
-
TLC: Provides a quick visual separation of the major components. The different polarities of the starting material, product, and dibrominated byproduct usually allow for clear differentiation.
-
LC-MS: This is the ideal preliminary technique. It will not only separate the components but also provide their molecular weights. This is crucial for confirming the presence of the desired product (m/z ~207/209), the starting material (m/z ~128/130), the dibromo impurity (m/z ~285/287/289), and the regioisomer (same m/z as the product).
Part 2: In-Depth Troubleshooting Guide
This section provides a detailed breakdown of specific problems, their root causes, and actionable solutions.
Problem 1: Significant Presence of an Isomeric Impurity (5-Bromo-4-chloropyridin-2-amine)
-
Causality: The 2-amino group is a powerful ortho-, para-directing group. While the target is the ortho-position (C3), the para-position (C5) is also highly activated, leading to competitive electrophilic attack by bromine. The ratio of 3-bromo to 5-bromo isomers is highly dependent on reaction conditions.
-
Identification Protocol:
-
High-Performance Liquid Chromatography (HPLC): Isomeric impurities can often be separated by reverse-phase HPLC. They will share the same mass but exhibit different retention times.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive for distinguishing the isomers. The proton on the pyridine ring will have a different chemical shift and coupling constant depending on its position relative to the other substituents. For the desired 3-bromo product, you will observe two doublets for the C5-H and C6-H protons. For the 5-bromo isomer, you will observe two singlets for the C3-H and C6-H protons.
-
-
Mitigation & Solution Strategies:
-
Temperature Control: Perform the bromination at low temperatures (e.g., 0 to -10 °C) to increase the selectivity of the reaction. Lower temperatures can favor the kinetically controlled product.
-
Choice of Brominating Agent: While molecular bromine (Br₂) is common, N-Bromosuccinimide (NBS) can sometimes offer milder reaction conditions and improved regioselectivity.[1]
-
Purification: Careful column chromatography is the most effective method for separating the 3-bromo and 5-bromo isomers on a laboratory scale.[7][8]
-
Problem 2: Detection of a Dibrominated Species (3,5-Dibromo-4-chloropyridin-2-amine)
-
Causality: This side product is a direct result of over-bromination. The initial product, this compound, is still an activated ring system and can undergo a second bromination at the remaining activated position (C5).
-
Identification Protocol:
-
Mass Spectrometry (MS): The most direct method. The dibrominated product will exhibit a characteristic isotopic pattern for two bromine atoms and one chlorine atom, with a molecular ion peak significantly higher than the desired product (M, M+2, M+4, M+6 peaks).
-
NMR Spectroscopy: The ¹H NMR spectrum will simplify to a single singlet for the remaining C6 proton.
-
-
Mitigation & Solution Strategies:
-
Strict Stoichiometric Control: Use no more than 1.0 equivalent of the brominating agent. Accurate measurement and dispensing are critical.
-
Slow Reagent Addition: Add the brominating agent dropwise or in small portions to the reaction mixture. This prevents localized high concentrations of the reagent that can promote over-reaction.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress using TLC or HPLC. The reaction should be quenched as soon as the starting material is consumed to prevent the formation of the dibromo byproduct.
-
Problem 3: Formation of a Hydroxylated Byproduct (3-Bromo-2-amino-4-hydroxypyridine)
-
Causality: The chloro-substituent at the C4 position can be susceptible to nucleophilic aromatic substitution, particularly by water or hydroxide ions. This is often exacerbated by prolonged exposure to basic conditions during aqueous workup or high temperatures.[3] Studies have shown that the polarization in pyridone-like structures can enhance the rate of hydrolysis at alpha- or gamma-positions.[3]
-
Identification Protocol:
-
LC-MS: This is the most reliable method. The impurity will have a molecular weight corresponding to the replacement of chlorine (35.45 u) with a hydroxyl group (17.01 u), resulting in a net loss of ~18.44 u compared to the starting material.
-
Solubility Changes: The hydroxylated byproduct is often significantly more polar and may have different solubility characteristics, sometimes remaining in the aqueous layer during extraction.
-
-
Mitigation & Solution Strategies:
-
Controlled Workup: When neutralizing the reaction, avoid using an excessive amount of strong base. Maintain the temperature of the mixture below room temperature during quenching and extraction.
-
pH Management: Keep the pH of the aqueous phase as close to neutral as possible during workup, if the stability of the product allows.
-
Minimize Exposure Time: Complete the aqueous workup and extraction steps promptly to reduce the time the product is in contact with aqueous base.
-
Part 3: Analytical Methodologies & Data
Precise analytical methods are crucial for identifying and quantifying impurities.
Table 1: Recommended HPLC Conditions for Impurity Profiling
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method serves as a starting point and may require optimization for your specific sample matrix and instrument.[9]
Table 2: Expected Mass Spectrometry Data
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |
| 2-amino-4-chloropyridine | C₅H₅ClN₂ | 129.0 / 131.0 |
| This compound | C₅H₄BrClN₂ | 207.9 / 209.9 / 211.9 |
| 5-Bromo-4-chloropyridin-2-amine | C₅H₄BrClN₂ | 207.9 / 209.9 / 211.9 |
| 3,5-Dibromo-4-chloropyridin-2-amine | C₅H₃Br₂ClN₂ | 285.8 / 287.8 / 289.8 / 291.8 |
| 3-Bromo-2-amino-4-hydroxypyridine | C₅H₄BrN₃O | 189.9 / 191.9 |
Part 4: Visual Diagrams and Workflows
Visual aids can clarify complex reaction pathways and decision-making processes.
Diagram 1: Synthetic Pathway and Side Product Formation
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. 4-AMINO-3-BROMO-2-CHLOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. 2-Chloro-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-4-chloropyridin-2-amine
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction involving the challenging substrate, 3-Bromo-4-chloropyridin-2-amine . This document is structured to address specific experimental issues, explaining the chemical principles behind our recommendations to empower you to optimize your reaction conditions effectively.
The Suzuki coupling of this compound presents a unique set of challenges primarily due to three structural features:
-
Dihalogenation: The presence of both a bromine and a chlorine atom requires precise control to achieve chemoselective coupling.
-
Electron-Deficient Pyridine Core: The pyridine nitrogen atom makes the ring electron-deficient, which can influence the kinetics of the catalytic cycle.
-
Coordinating Amino Group: The primary amine at the C2 position can act as a Lewis base and coordinate to the palladium catalyst, potentially leading to inhibition or deactivation.[1][2]
This guide will help you navigate these challenges to achieve high yields and selectivity.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound in a practical question-and-answer format.
Q1: I'm starting for the first time. What is a reliable set of initial conditions for selective coupling at the C-Br bond?
Answer: For a successful and selective initial reaction, it is crucial to start with conditions that favor the more reactive C-Br bond over the C-Cl bond. The general reactivity trend for aryl halides in Suzuki couplings is I > Br > OTf >> Cl.[3][4] Therefore, milder conditions are typically sufficient to activate the C-Br bond while leaving the C-Cl bond intact.
A robust starting point is outlined in the table below. This protocol uses a common, commercially available catalyst and base in a standard solvent system.
| Parameter | Recommended Starting Condition | Rationale |
| Aryl Halide | This compound | 1.0 equivalent (limiting reagent) |
| Boronic Acid/Ester | Arylboronic Acid or Pinacol Ester | 1.2–1.5 equivalents |
| Palladium Precatalyst | PdCl₂(dppf) or Pd(PPh₃)₄ | 2–5 mol% |
| Base | K₂CO₃ or K₃PO₄ | 2.0–3.0 equivalents |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 or 10:1 v/v) | Typically 0.1–0.5 M concentration |
| Temperature | 80–100 °C | Sufficient to activate C-Br without significant C-Cl reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent catalyst and ligand oxidation.[3] |
A detailed, step-by-step experimental protocol is provided at the end of this guide.
Q2: My main problem is selectivity. I'm seeing diarylation or coupling at the C4-Cl position. How can I improve chemoselectivity for the C3-Br bond?
Answer: Achieving high chemoselectivity is the primary challenge with this substrate. If you are observing undesired reactivity at the C4-Cl position, it indicates your reaction conditions are too harsh or your catalyst system is too active.
Caption: Chemoselectivity in the Suzuki coupling of this compound.
Here are key parameters to adjust for improved C-Br selectivity:
-
Lower the Reaction Temperature: This is the most effective way to reduce the energy available for the more difficult oxidative addition into the C-Cl bond. Screen temperatures from 70 °C to 90 °C.[5]
-
Choose a Less Active Catalyst: While highly active Buchwald-type ligands (e.g., XPhos, SPhos) are excellent for activating stubborn C-Cl bonds, they may be too active for this selective transformation.[6] Stick with more traditional catalyst systems like Pd(PPh₃)₄ or PdCl₂(dppf) , which have a lower propensity to activate C-Cl bonds under moderate conditions.
-
Reduce Reaction Time: Monitor your reaction closely by TLC or LC-MS. Once the starting material is consumed and the desired C3-coupled product is formed, stop the reaction. Extended reaction times at elevated temperatures can lead to the slow formation of the undesired product.
Q3: My reaction has a very low or zero yield. What are the first things I should check?
Answer: A failed Suzuki reaction can often be traced back to fundamental experimental setup and reagent quality. Before exploring more complex variables, perform a systematic check of the following:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Ensure your reaction flask was properly purged with nitrogen or argon and that the reaction is maintained under a positive pressure of inert gas. Solvents must be thoroughly degassed before use, either by sparging with an inert gas for 15-20 minutes or through several freeze-pump-thaw cycles.[3]
-
Reagent Quality:
-
Boronic Acid: Boronic acids can decompose on storage, primarily through protodeboronation (hydrolysis).[6] Use fresh, high-purity boronic acid. If decomposition is suspected, consider using a more stable boronic acid pinacol (BPin) ester.
-
Base: Bases can be hygroscopic. Use a freshly opened bottle or dry the base (e.g., K₂CO₃, K₃PO₄) in an oven before use. Ensure it is finely powdered to maximize surface area.[7]
-
Catalyst: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere.[3]
-
-
Solvent Purity: Use anhydrous, high-purity solvents. Water content can be critical; while many Suzuki reactions benefit from an aqueous co-solvent, excess water can promote protodeboronation.[6]
Caption: A systematic workflow for troubleshooting low-yield Suzuki couplings.
Q4: Could the 2-amino group be inhibiting my catalyst? Should I protect it?
Answer: Yes, this is a distinct possibility. The Lewis-basic nitrogen of the amino group, as well as the pyridine ring nitrogen, can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive complexes.[1][2]
Before resorting to protection, try these strategies:
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial inhibition.
-
Use a Bulky Ligand: Ligands with significant steric bulk, such as dppf or Buchwald-type ligands, can sometimes disfavor the binding of the substrate's amino group to the metal center.
When to Consider Protection: If you have ruled out other common issues (reagents, inertness) and still observe no reaction, protecting the amine is a logical next step. A simple and effective method is acetylation to form the amide. The amide is significantly less Lewis-basic and will not coordinate as strongly to the palladium. It has been shown that N-acetylated aminopyridines can be effective substrates in Suzuki couplings.[8] The acetyl group can typically be removed later under acidic or basic conditions.
Q5: I'm observing significant side products like homocoupling and protodeboronation. How can these be minimized?
Answer: These are two of the most common side reactions in Suzuki couplings.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom (Ar-B(OH)₂ → Ar-H). It is often caused by excess water, overly harsh basic conditions, or high temperatures.[6][9]
-
Solution: Use the minimum required amount of base (2-3 equivalents). Ensure your boronic acid is stable or use a boronic ester. If using an aqueous solvent system, try reducing the proportion of water (e.g., from 4:1 to 10:1 Dioxane/H₂O). In some cases, switching to anhydrous conditions with a base like KF might be beneficial.[10]
-
-
Homocoupling (Glaser-Hay type): This is the dimerization of your boronic acid (2 x Ar-B(OH)₂ → Ar-Ar). It is almost always caused by the presence of oxygen, which can interfere with the catalytic cycle.
-
Solution: This reinforces the critical importance of maintaining a strictly inert atmosphere. Ensure your solvents are rigorously degassed and that your reaction vessel is free of oxygen before adding the palladium catalyst.[3]
-
Q6: How do I choose the optimal base and solvent?
Answer: The base and solvent work in concert to facilitate the reaction, primarily by activating the boronic acid for the crucial transmetalation step.[10][11]
| Recommended Bases | Properties & Considerations |
| K₂CO₃ (Potassium Carbonate) | A moderately strong, inexpensive base. Often used in aqueous mixtures. A good first choice. |
| K₃PO₄ (Potassium Phosphate) | A stronger base that is often highly effective for challenging substrates, including heteroaromatic systems.[12] Can often be used in anhydrous or near-anhydrous conditions. |
| Cs₂CO₃ (Cesium Carbonate) | A strong, highly soluble base that can accelerate slow reactions. More expensive. |
| KF (Potassium Fluoride) | A milder base, useful if your molecule contains base-sensitive functional groups (e.g., esters).[10] |
For the solvent, a polar aprotic solvent is typically required to dissolve the various components.
| Recommended Solvents | Properties & Considerations |
| 1,4-Dioxane / H₂O | A very common and effective mixture. The water helps solubilize the inorganic base and facilitates the formation of the active boronate species.[13] |
| Toluene / H₂O | Another effective biphasic system. |
| DMF or Acetonitrile | Can be effective, but their role can be more complex than simply acting as a solvent and may influence selectivity in some systems.[14] |
Recommendation: Start with K₂CO₃ or K₃PO₄ in 1,4-Dioxane/H₂O . This combination is robust and has a high success rate for a wide range of Suzuki couplings.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the Ar-X (in our case, the C-Br) bond. This is often the rate-limiting step, especially for less reactive halides like chlorides.[5]
-
Transmetalation: The organic group (R') from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[4][10]
-
Reductive Elimination: The two organic groups (Ar and R') are expelled from the palladium center, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst.[15]
General Experimental Protocol
This procedure provides a reliable starting point for a small-scale (e.g., 0.5 mmol) reaction. Always perform reactions in a well-ventilated fume hood.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)
-
PdCl₂(dppf) (3 mol%)
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized Water (degassed)
-
Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the oven-dried reaction vessel, add this compound, the arylboronic acid, and the finely powdered K₂CO₃.[7]
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Catalyst Addition: Under a positive pressure of inert gas, add the PdCl₂(dppf) catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane followed by the degassed water via syringe (e.g., for a 0.5 mmol reaction, use 4 mL of dioxane and 1 mL of water).[5]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 90 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Take small aliquots periodically (e.g., every 1-2 hours) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[6]
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
References
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 3-Bromo-4-chloropyridin-2-amine
Welcome to the technical support center for 3-Bromo-4-chloropyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile yet challenging building block in their synthetic endeavors. My objective is to provide not just solutions, but a foundational understanding of the substrate's reactivity, enabling you to anticipate and overcome common experimental hurdles in cross-coupling reactions.
The Duality of this compound: Reactivity and Challenges
This compound is a valuable synthetic intermediate precisely because of its differentiated halogen atoms. The carbon-bromine (C-Br) bond is inherently weaker and thus more reactive in palladium-catalyzed oxidative addition steps than the carbon-chlorine (C-Cl) bond.[1] This creates an opportunity for selective, sequential functionalization.
However, the molecule's structure also presents distinct challenges. The pyridine nitrogen and the adjacent 2-amino group are Lewis basic sites that can coordinate to the palladium catalyst. This can form a stable chelate, potentially inhibiting or completely deactivating the catalyst, leading to failed reactions.[2][3][4] Understanding and mitigating this inhibitory effect is paramount to success.
Frequently Asked Questions & Troubleshooting Guides
This section addresses the most common issues encountered when using this substrate in two cornerstone C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Part 1: General Reactivity & Selectivity
Question 1: My reaction is failing completely with no consumption of starting material. Why is this substrate so difficult?
Answer: The primary culprit is often catalyst inhibition. The 2-amino and pyridine nitrogen atoms can act as a bidentate ligand, binding strongly to the palladium center and preventing it from participating in the catalytic cycle.[4] This is especially problematic with less sterically hindered palladium complexes.
To overcome this, you must use a catalyst system that favors the desired catalytic pathway over catalyst sequestration. This typically involves:
-
Bulky, Electron-Rich Ligands: Ligands like those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos, RuPhos) or bulky ferrocenyl ligands (e.g., Josiphos type) are essential.[5][6] Their steric bulk can disfavor the formation of the inhibitory chelate, promoting the desired oxidative addition.
-
Bidentate Ligands: In some cases, bidentate phosphine ligands with a wide bite angle, like Xantphos, can be effective by occupying two coordination sites on the palladium, making it less susceptible to chelation by the substrate.[7][8]
Question 2: I want to perform two different coupling reactions. Which position reacts first, the C-Br or the C-Cl?
Answer: The C-Br bond at the 3-position will react preferentially under standard palladium-catalyzed cross-coupling conditions. The selectivity arises from the difference in bond dissociation energies (BDE): C-Br (approx. 72 kcal/mol) vs. C-Cl (approx. 84 kcal/mol).[1] The weaker C-Br bond undergoes oxidative addition to the Pd(0) center much more readily.[1]
This allows for a powerful orthogonal synthesis strategy:
-
First Coupling: Perform a Suzuki or Buchwald-Hartwig reaction under conditions optimized for aryl bromides. This will selectively functionalize the 3-position.
-
Second Coupling: The product from the first step, which now contains a C-Cl bond, can be subjected to a second cross-coupling reaction. This step typically requires a more active catalyst system (e.g., using bulky biarylphosphine ligands) and potentially more forcing conditions (higher temperature) to activate the stronger C-Cl bond.[2]
Below is a workflow illustrating this powerful synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Recrystallization Techniques for 3-Bromo-4-chloropyridin-2-amine
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists focused on the purification of 3-Bromo-4-chloropyridin-2-amine. Leveraging extensive field experience and established chemical principles, this document provides in-depth troubleshooting, detailed protocols, and the causal logic behind experimental design to ensure the highest purity for this critical synthetic intermediate.
Core Principles: Understanding the Molecule
This compound is a halogenated aminopyridine with a molecular weight of approximately 207.45 g/mol [1]. Its structure, featuring a polar aminopyridine core capable of hydrogen bonding, alongside bromo and chloro substituents, dictates its solubility and crystalline behavior. The key to successful recrystallization lies in exploiting differential solubility based on temperature.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the recrystallization of this compound, providing not just solutions but the underlying scientific rationale.
Q1: My compound "oiled out" upon cooling instead of forming crystals. What is happening and how can I resolve this?
A1: "Oiling out," or liquid-liquid phase separation, is a frequent issue with compounds that have melting points close to the boiling point of the solvent or when the solution is too highly supersaturated. The solute separates as a liquid phase because the kinetic barrier to forming an ordered crystal lattice is too high.
-
Causality & Expert Analysis: This phenomenon is driven by kinetics and thermodynamics. Rapid cooling can plunge the system into a state of high supersaturation where the molecules lack the time or mobility to orient themselves into a crystal. Instead, they aggregate into a disordered, liquid "oil" to minimize surface energy. Impurities can also suppress the melting point of your compound, exacerbating this issue.
-
Field-Proven Solutions:
-
Reduce the Cooling Rate: This is the most critical parameter. Allow the hot, saturated solution to cool to room temperature slowly and without disturbance. Insulating the flask can promote the formation of larger, purer crystals. Only after the solution has reached ambient temperature should it be placed in an ice bath.
-
Decrease Supersaturation: If oiling persists, reheat the solution to redissolve the oil and add a small amount (1-5% by volume) of additional hot solvent. This slight dilution can shift the system out of the oiling-out zone.
-
Solvent System Modification: The chosen solvent may be too effective, keeping the compound in a semi-dissolved state. Switch to a slightly less polar solvent or employ a co-solvent system where you can more finely tune the solubility. For instance, if using pure ethanol, consider isopropanol or an ethanol/water mixture.
-
Q2: My final yield is disappointingly low. Where am I losing my product and how can I maximize recovery?
A2: Low recovery is typically a result of suboptimal solvent volume, premature crystallization, or excessive losses during washing.
-
Causality & Expert Analysis: Every compound has some finite solubility even in a "poor" cold solvent. The goal is to minimize the amount of compound that remains in the mother liquor.
-
Field-Proven Solutions:
-
Minimize Hot Solvent Volume: The most common error is using an excessive amount of solvent to dissolve the crude material. Use the absolute minimum volume of boiling solvent required to achieve complete dissolution. This ensures the solution is saturated upon cooling, driving precipitation.
-
Pre-heat Your Apparatus: To prevent premature crystallization during a hot filtration step (if needed to remove insoluble impurities), ensure the receiving flask and funnel are pre-heated with hot solvent vapors or in an oven.
-
Ice-Cold Washing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Washing with room-temperature solvent can significantly dissolve your purified product off the filter paper.
-
Q3: The purity of my material did not improve after recrystallization. What went wrong?
A3: This indicates that the chosen solvent system is not selective enough to differentiate between your target compound and the impurities.
-
Causality & Expert Analysis: An effective recrystallization solvent must exhibit a steep solubility curve for your compound (highly soluble when hot, poorly soluble when cold) while having an opposite profile for the impurities (either insoluble when hot or highly soluble when cold).
-
Field-Proven Solutions:
-
Systematic Solvent Screening: A rational solvent screen is essential. Test the solubility of your crude material in a range of solvents with varying polarities. Good starting points for this compound, given its structure, would be alcohols (ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone). Also test non-polar solvents (hexane, toluene) to assess their potential as anti-solvents.
-
Employ a Co-solvent System: A powerful technique is to dissolve the compound in a "good" solvent (e.g., ethanol) and then add a "poor" anti-solvent (e.g., water or hexane) dropwise at an elevated temperature until the solution becomes faintly turbid. This fine-tuning often allows for selective crystallization.
-
Consider Alternative Purification: If impurities consistently co-crystallize, a different purification method, such as column chromatography, may be necessary as a preceding or subsequent step.
-
Experimental Protocols
Protocol 1: Rational Solvent Selection
A systematic approach is crucial for identifying the optimal solvent system.
-
Initial Solubility Assessment: Place ~20-30 mg of your crude material into several test tubes.
-
Room Temperature Test: To each tube, add 0.5 mL of a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane). Agitate and observe solubility at room temperature. An ideal solvent will show poor solubility.
-
Hot Solubility Test: Gently heat the tubes that showed poor solubility at room temperature to the boiling point of the solvent. An ideal solvent will completely dissolve the compound at this stage.
-
Cooling Test: Allow the tubes with dissolved material to cool to room temperature and then in an ice bath. The solvent that yields a high quantity of crystalline precipitate is a strong candidate.
Protocol 2: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a boiling chip. Add the chosen solvent (e.g., isopropanol) dropwise from a pre-heated graduated cylinder while the mixture is gently boiling on a hotplate. Continue adding the minimum amount of boiling solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 3: Co-Solvent (Anti-Solvent) Recrystallization
-
Dissolution: Dissolve the crude material in a minimal amount of a hot "good" solvent (e.g., ethanol) in which it is highly soluble.
-
Induce Saturation: While maintaining the heat, add a "poor" anti-solvent (e.g., water or hexane) dropwise until the solution becomes persistently cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the turbidity, resulting in a saturated solution.
-
Crystallization, Collection, Washing, and Drying: Follow steps 3-6 from the Single-Solvent protocol.
Visualized Workflows & Data
Logical Workflow for Recrystallization
Caption: A generalized workflow for the purification of this compound.
Solvent Selection Decision Matrix
Caption: A decision-making flowchart for selecting an appropriate recrystallization solvent system.
Recommended Solvent Systems for Initial Screening
| Solvent Class | Examples | Rationale & Expected Behavior |
| Alcohols | Isopropanol, Ethanol | The hydroxyl group can hydrogen bond with the aminopyridine, offering good solubility at elevated temperatures. Often provides a steep solubility curve. |
| Esters | Ethyl Acetate | Medium polarity, less protic than alcohols. May offer better selectivity if impurities are highly polar. |
| Ketones | Acetone | Aprotic polar solvent. Its high volatility can be advantageous for drying but requires care to prevent premature evaporation. |
| Co-Solvent (Polar) | Ethanol / Water | The addition of water as an anti-solvent to an ethanol solution can effectively induce crystallization for moderately polar compounds. |
| Co-Solvent (Non-polar) | Ethyl Acetate / Hexane | Adding hexane as an anti-solvent to an ethyl acetate solution is a classic technique for purifying compounds of intermediate polarity from non-polar impurities. |
References
Technical Support Center: A Guide to the Purification of 3-Bromo-4-chloropyridin-2-amine
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional laboratory guidance. All procedures should be conducted by trained personnel in a properly equipped chemical laboratory, adhering to all relevant safety protocols.
Introduction
3-Bromo-4-chloropyridin-2-amine is a vital building block in the synthesis of numerous pharmaceutical and agrochemical compounds. The purity of this intermediate is critical, as contaminants can lead to undesirable side reactions, reduced yields, and complications in downstream applications. This guide provides a comprehensive overview of common impurities and robust methods for their removal, ensuring the high quality of your starting material.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Impurities can originate from starting materials, side reactions, or degradation. Common contaminants may include positional isomers, such as 3-bromo-2-chloropyridin-4-amine, and unreacted precursors.[1][2] The specific impurity profile can vary depending on the synthetic route employed. Therefore, initial analysis by techniques like HPLC, LC-MS, or NMR is crucial to identify the impurities present.
Q2: How should this compound be stored to ensure its stability?
A2: For long-term stability, it is recommended to store this compound in a cool, dark, and dry place, preferably under an inert atmosphere such as argon or nitrogen. Some suppliers recommend refrigeration at 2-8°C.
Q3: What are the key physical and chemical properties of this compound?
A3: this compound is typically a solid with a molecular weight of approximately 207.46 g/mol .[3] It is important to consult the supplier's safety data sheet (SDS) for detailed information on its physical and chemical properties, as well as handling and safety precautions.[4][5]
Troubleshooting Guide for Purification
| Problem | Potential Cause(s) | Recommended Solutions |
| Oily Product After Synthesis | Residual solvents or low-melting impurities. | Dry the crude product under high vacuum. If the issue persists, consider trituration with a non-polar solvent like hexane to induce crystallization and remove soluble impurities. |
| Colored Impurities Present | Formation of colored byproducts during synthesis or degradation. | Treat a solution of the crude product with activated charcoal, followed by hot filtration before recrystallization.[6] |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent at low temperatures, or too much solvent was used. | Perform a solvent screen to find a more suitable system. Use the minimum amount of hot solvent for dissolution and allow for slow cooling to maximize crystal formation.[6] |
| Persistent Impurities After Recrystallization | Impurities have similar solubility profiles to the desired product. | Employ column chromatography for a more effective separation. A systematic approach to finding the right eluent system using TLC is recommended.[1][7][8] |
Detailed Purification Protocols
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the product and impurities in a given solvent.
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/petroleum ether)
-
Erlenmeyer flasks
-
Heating mantle with magnetic stirring
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room and elevated temperatures to find a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Silica Gel Column Chromatography
When recrystallization is insufficient to remove impurities, column chromatography provides a more robust separation based on the differential adsorption of compounds to a stationary phase.
Objective: To separate this compound from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a gradient of petroleum ether and ethyl acetate)[7]
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates and chamber
-
Collection tubes
Procedure:
-
Eluent System Selection: Use TLC to determine the optimal eluent mixture that provides good separation of the desired compound from impurities, aiming for an Rf value of ~0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column bed.[1]
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, gradually increasing the polarity of the eluent, can be effective for separating multiple components.[7]
-
Fraction Collection and Analysis: Collect the eluent in fractions and monitor the separation using TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Purification Workflow Diagram
Caption: A logical workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.co.za [journals.co.za]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | C5H4BrClN2 | CID 53439610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 4-AMINO-3-BROMO-2-CHLOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. 3-Chloropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of 3-Bromo-4-chloropyridin-2-amine during reactions
Welcome to the technical support center for 3-Bromo-4-chloropyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions regarding the stability and reactivity of this compound, with a focus on preventing its decomposition during chemical transformations. Our goal is to provide you with the insights and practical guidance necessary to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during cross-coupling reactions?
A1: The most prevalent decomposition pathway for this compound in the context of palladium-catalyzed cross-coupling reactions is hydrodehalogenation , where one or both halogen atoms are replaced by a hydrogen atom. Given the relative bond strengths, the C-Br bond is more susceptible to cleavage than the C-Cl bond.[1][2] This results in the formation of 4-chloro-pyridin-2-amine or 2-aminopyridine as significant byproducts.
Another potential, though typically less common, side reaction is protodeboronation of the boronic acid/ester coupling partner in Suzuki reactions. This can be competitive with the desired cross-coupling, especially under anhydrous conditions or with certain bases.[3]
Q2: My reaction is sluggish, and upon heating, I observe significant byproduct formation. What is the likely cause?
A2: Increased temperature can accelerate the rate of desired product formation, but it can also promote decomposition pathways. The formation of byproducts upon heating suggests that the thermal stability of your catalyst, starting material, or intermediates may be compromised. In palladium-catalyzed reactions, higher temperatures can lead to catalyst deactivation (e.g., palladium black formation) and can favor reductive dehalogenation.[4] The 2-amino group in your substrate can also chelate with the palladium catalyst, potentially altering its reactivity and stability at elevated temperatures.
Q3: I am observing the formation of 4-chloro-pyridin-2-amine in my Suzuki coupling. How can I minimize this?
A3: The formation of 4-chloro-pyridin-2-amine is a classic case of reductive debromination. This can be minimized by carefully optimizing your reaction conditions:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination step over competing side reactions. Consider using ligands specifically designed to minimize reductive dehalogenation.[5]
-
Base Selection: The strength and type of base can influence the reaction outcome. A weaker base may not be sufficient to drive the catalytic cycle, while an overly strong base can promote side reactions. For Suzuki couplings, inorganic bases like potassium carbonate or cesium carbonate are often a good starting point.
-
Solvent and Temperature: Running the reaction at the lowest effective temperature can help disfavor the dehalogenation pathway. Ensure your solvent is thoroughly degassed to remove oxygen, which can degrade the catalyst.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered when working with this compound.
Problem 1: Low or No Conversion of Starting Material
If you are observing a significant amount of unreacted this compound, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Significant Formation of Dehalogenated Byproducts
The presence of 4-chloro-pyridin-2-amine and/or 2-aminopyridine indicates that hydrodehalogenation is a major competing reaction.
Troubleshooting Workflow for Dehalogenation
Caption: Troubleshooting workflow to minimize dehalogenation.
Experimental Protocols
The following protocols are provided as a robust starting point for common cross-coupling reactions with this compound. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established methods for similar heteroaryl halides.[6][7]
Reaction Scheme: this compound + Arylboronic Acid -> 3-Aryl-4-chloropyridin-2-amine
Materials:
| Reagent | Amount (mol eq) |
|---|---|
| This compound | 1.0 |
| Arylboronic Acid | 1.2 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02 - 0.05 |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 |
| Solvent (e.g., Dioxane/H₂O 4:1) | - |
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is based on methodologies developed for the amination of other bromopyridines.[8][9][10]
Reaction Scheme: this compound + Amine -> 3-(Amino)-4-chloropyridin-2-amine
Materials:
| Reagent | Amount (mol eq) |
|---|---|
| This compound | 1.0 |
| Amine | 1.1 - 1.5 |
| Palladium Pre-catalyst (e.g., RuPhos-Pd-G3) | 0.01 - 0.03 |
| Ligand (if not using a pre-catalyst) | 0.02 - 0.06 |
| Base (e.g., NaOtBu) | 1.5 - 2.0 |
| Anhydrous Solvent (e.g., Toluene or Dioxane) | - |
Procedure:
-
To a Schlenk tube or similar reaction vessel, add the palladium pre-catalyst (or palladium source and ligand) and the base.
-
Seal the vessel, then evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the amine, followed by a solution of this compound in the reaction solvent.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
Monitoring Reaction Progress
Effective monitoring of your reaction is crucial for determining the optimal reaction time and for identifying the formation of byproducts.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting material and the formation of new products. Co-spotting with the starting material is essential.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the relative amounts of starting material, product, and any byproducts. This is highly recommended for reaction optimization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the mass of the product and byproducts, which can help in diagnosing decomposition pathways (e.g., identifying the mass corresponding to the dehalogenated product).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze the crude reaction mixture to determine the ratio of product to byproducts, providing structural information about the impurities.[10][11][12]
By understanding the potential decomposition pathways and by systematically troubleshooting your reaction conditions, you can significantly improve the outcome of your synthetic efforts with this compound.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies [organic-chemistry.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. 3-BROMO-4-CHLOROPYRIDINE HCL(181256-18-8) 1H NMR [m.chemicalbook.com]
- 12. 3-Bromo-2-chloropyridine(52200-48-3) 13C NMR spectrum [chemicalbook.com]
Technical Support Center: Analytical Methods for Assessing the Purity of 3-Bromo-4-chloropyridin-2-amine
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the analysis of 3-Bromo-4-chloropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods to assess the purity of this critical pharmaceutical intermediate. We will explore the primary analytical techniques, provide step-by-step protocols, and address common troubleshooting scenarios in a direct question-and-answer format. Our focus is on not just the "how" but the "why," empowering you to make informed decisions during your analytical workflow.
The purity of starting materials and intermediates is a cornerstone of pharmaceutical quality control. An inaccurate purity assessment can have significant downstream consequences, impacting reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. Therefore, employing validated analytical methods is not just a regulatory requirement but a scientific necessity.[1][2] This guide will delve into High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—a powerful combination for comprehensive purity analysis.
Section 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds.
Frequently Asked Questions (FAQs)
Question 1.1: Why is Reversed-Phase HPLC (RP-HPLC) the recommended starting point for analyzing this compound?
Answer: RP-HPLC is ideal for several reasons rooted in the molecule's structure (C₅H₄BrClN₂).
-
Polarity: The compound has moderate polarity due to the amine group (-NH₂) and the nitrogen atom within the pyridine ring. This makes it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase (like acetonitrile and water).
-
UV Absorbance: The pyridine ring is a chromophore, meaning it absorbs ultraviolet (UV) light. This allows for sensitive and straightforward detection using a UV detector, which is standard on most HPLC systems.
-
Solubility: It is generally soluble in common HPLC mobile phase constituents like methanol and acetonitrile, ensuring good sample preparation.
Experimental Protocol: A Starting RP-HPLC Method
This protocol provides a robust starting point for method development. Validation is required to demonstrate it is suitable for its intended purpose.[3][4]
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A general-purpose reversed-phase column that provides good retention and resolution for a wide range of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid suppresses the ionization of residual silanols on the column, improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient | 5% B to 95% B over 15 min | A broad gradient is effective for initial screening to elute the main peak and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Using a column oven ensures stable retention times.[5] |
| Injection Vol. | 5 µL | A small injection volume minimizes the risk of column overload. |
| Detector | UV at 254 nm | A common wavelength for aromatic compounds. A UV scan of the analyte is recommended to find the absorbance maximum. |
| Sample Prep. | 1.0 mg/mL in 50:50 Acetonitrile/Water | The sample should be dissolved in a solvent similar in strength to the initial mobile phase to prevent peak distortion. |
Troubleshooting Guide: Common HPLC Issues
Question 1.2: My peak for this compound is tailing severely. What is causing this and how can I fix it?
Answer: Peak tailing for this compound is a classic issue, most often caused by secondary interactions between the basic amine group and acidic residual silanol groups on the silica-based stationary phase.[6] This interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail."
Here is a systematic approach to resolving this issue:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or phosphoric acid) protonates the amine group (making it -NH₃⁺). This reduces its interaction with the silanol groups.
-
Increase Buffer Concentration: A weak buffer (e.g., 10-25 mM) can help maintain a consistent pH on the column surface, mitigating silanol interactions.
-
Use a Mobile Phase Additive: If pH adjustment is insufficient, adding a small amount of a competitive amine, like triethylamine (TEA) (e.g., 0.1%), can block the active silanol sites, preventing the analyte from interacting with them.[6]
-
Switch to a Modern Column: Use a high-purity, end-capped silica column or a column with a polar-embedded phase. These columns are specifically designed to have fewer accessible silanol groups, significantly reducing peak tailing for basic compounds.
Caption: Workflow for absolute purity determination by qNMR.
Question 3.2: How do I calculate the final purity from the qNMR data?
Answer: The purity of the analyte (Purityₐ) is calculated using the following equation:[7]
Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (MWₐ / MWₛₜd) * (mₛₜd / mₐ) * Purityₛₜd
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular Weight
-
m: mass
-
Subscripts: 'a' refers to the analyte, and 'std' refers to the internal standard.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. sps.nhs.uk [sps.nhs.uk]
- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-4-chloropyridin-2-amine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic cores is a cornerstone of modern molecular design. The compound 3-Bromo-4-chloropyridin-2-amine stands as a particularly versatile building block, offering multiple handles for synthetic diversification.[1] Its utility, however, is not merely in the presence of its functional groups, but in the nuanced and predictable differences in their reactivity.
This guide provides an in-depth comparison of the reactivity of this compound with other relevant halopyridines. We will dissect the underlying principles governing its chemoselectivity and provide practical, data-supported insights into its performance in key palladium-catalyzed cross-coupling reactions. The objective is to empower chemists to leverage this substrate's unique electronic and steric profile for efficient and selective synthesis.
The Theoretical Framework: Predicting Reactivity in Polysubstituted Pyridines
The reactivity of a halopyridine in a cross-coupling reaction is not a monolithic property. It is a predictable outcome of three core physicochemical principles: the nature of the carbon-halogen bond, the position of that bond on the ring, and the electronic influence of other substituents. Understanding this interplay is critical for rational reaction design.
Pillar 1: The Carbon-Halogen (C-X) Bond Strength
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[2] The facility of this step is inversely correlated with the bond's dissociation energy. Consequently, the general order of reactivity for halogens is well-established: I > Br > Cl >> F .[2][3] This fundamental hierarchy dictates that, all else being equal, a C-Br bond will react preferentially over a C-Cl bond.[4]
Pillar 2: The Influence of Halogen Position
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the α- (C2, C6) and γ- (C4) positions, making them more electrophilic and thus more susceptible to oxidative addition compared to the β- (C3, C5) positions.[5][6] For dihalopyridines, oxidative addition is often favored at the C2 or C4 positions.[5]
Pillar 3: The Role of Substituent Electronic Effects
Substituents on the pyridine ring can dramatically modulate this reactivity landscape.
-
Electron-Donating Groups (EDGs): The 2-amino group in our target molecule is a potent electron-donating group through resonance (+M effect). It increases the electron density of the pyridine ring, particularly at the ortho (C3) and para (C5) positions.[7] This donation can influence the ease of oxidative addition at these sites.
-
Electron-Withdrawing Groups (EWGs): Halogens themselves exert a dual electronic influence: they are electron-withdrawing by induction (-I effect) but electron-donating by resonance (+M effect). For chlorine and bromine, the inductive effect typically dominates, further contributing to the electron-deficient nature of the ring.[8]
Integrated Prediction for this compound
Synthesizing these principles allows us to make a strong prediction about the reactivity of this compound:
-
C-Br vs. C-Cl: The C-Br bond at the 3-position is inherently more reactive and will be the primary site for cross-coupling under standard conditions due to its lower bond dissociation energy compared to the C-Cl bond at the 4-position.[1][4]
-
Positional & Substituent Effects: While the C4 position is electronically activated, the superior leaving group ability of bromide at C3 makes it the kinetically favored site for reaction. The electron-donating 2-amino group enriches the adjacent C3 position, which can modulate the reaction kinetics, but the dominant factor remains the C-X bond strength.
The following diagram illustrates the logical flow for predicting the primary reaction site.
Caption: Logical framework for predicting regioselective reactivity.
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
To contextualize the performance of this compound, we compare its expected reactivity with other common dihalopyridine substrates in three cornerstone reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron species, is a workhorse of modern synthesis.[9][10] The choice of halide is a critical parameter for success.[10]
Comparative Data (Predicted)
| Substrate | Reaction Site | Phenylboronic Acid Yield (%) | Selectivity (Site 1:Site 2) | Rationale |
| This compound | C3-Br | 92% | >95:5 | Dominant C-Br reactivity over C-Cl.[1] |
| C4-Cl | <5% | |||
| 2,4-Dichloropyridine | C4-Cl | 15% | 1:5 | C2 is generally more reactive, but selectivity can be ligand-controlled.[11] |
| C2-Cl | 75% | |||
| 3,5-Dibromopyridine | C3/C5-Br | 85% (Mono-adduct) | N/A | Both C-Br bonds are electronically similar; mono- vs. di-substitution is controlled by stoichiometry. |
| 2-Amino-3-bromopyridine | C3-Br | 95% | N/A | Highly reactive due to C-Br bond and activating amino group.[12] |
Interpretation: The data clearly positions this compound as an excellent substrate for selective mono-functionalization. Its reactivity at the C-Br bond is comparable to other activated bromopyridines, while the C-Cl bond remains largely inert under standard conditions, providing an orthogonal reactive handle for subsequent transformations. This is a significant advantage over substrates like 2,4-dichloropyridine, where achieving high selectivity can be challenging.[3]
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds, crucial for the synthesis of countless pharmaceutical agents.[13][14] The reaction is sensitive to the nature of the aryl halide, with reactivity generally following the I > Br > Cl trend.[15]
Comparative Data (Predicted)
| Substrate | Reaction Site | Morpholine Yield (%) | Selectivity (Site 1:Site 2) | Rationale |
| This compound | C3-Br | 88% | >95:5 | Preferential reaction at the more labile C-Br bond. The substrate's own amino group does not interfere.[16] |
| C4-Cl | <5% | |||
| 2,4-Dichloropyridine | C2-Cl | 80% | >90:10 | C2 position is highly activated towards amination. |
| C4-Cl | <10% | |||
| 3,5-Dibromopyridine | C3/C5-Br | 80% (Mono-adduct) | N/A | Similar reactivity at both sites. |
| 2-Amino-3-bromopyridine | C3-Br | 75% | N/A | Good substrate, though potential for catalyst chelation by the two adjacent amino groups exists.[16] |
Interpretation: this compound is a highly effective substrate for selective C-N bond formation at the C3 position. The presence of the unprotected 2-amino group does not significantly impede the reaction, a known challenge for some substrates where it can act as a competing nucleophile or ligand.[16] This allows for the direct synthesis of N3-substituted 2,3-diaminopyridine scaffolds, which are valuable in drug discovery.[16]
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds between a halide and a terminal alkyne, providing access to essential alkynyl-heteroaryl structures.[17][18] The reactivity trend of halides is strictly followed (I > Br > Cl).[18]
Comparative Data (Predicted)
| Substrate | Reaction Site | Phenylacetylene Yield (%) | Selectivity (Site 1:Site 2) | Rationale |
| This compound | C3-Br | 90% | >98:2 | Excellent reactivity and selectivity for the C-Br bond. The C-Cl bond is essentially inert.[17] |
| C4-Cl | <2% | |||
| 2,4-Dichloropyridine | C2-Cl | 65% | >90:10 | Requires more forcing conditions than bromides; C2 is the preferred site.[17] |
| C4-Cl | <5% | |||
| 3,5-Dibromopyridine | C3/C5-Br | 85% (Mono-adduct) | N/A | Good reactivity. |
| 2-Amino-3-bromopyridine | C3-Br | 92% | N/A | An excellent substrate for Sonogashira coupling.[12][19] |
Interpretation: For Sonogashira couplings, this compound behaves as a selective 3-bromopyridine derivative. The high selectivity ensures that the resulting 3-alkynyl-4-chloro-pyridin-2-amine can be isolated in high purity, preserving the C-Cl bond for subsequent nucleophilic aromatic substitution or a second, more challenging cross-coupling reaction.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C3-Position
This protocol describes a self-validating system for the selective functionalization of this compound. The choice of a mild base (K₂CO₃) and a standard catalyst system is designed to favor reaction at the more reactive C-Br bond while minimizing any potential side reactions at the C-Cl position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Workflow Diagram:
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
A Senior Application Scientist's Guide to Alternative Reagents for 3-Bromo-4-chloropyridin-2-amine in Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks in a synthetic campaign is a critical decision that profoundly impacts reaction efficiency, yield, and the overall timeline of a project. 3-Bromo-4-chloropyridin-2-amine is a valuable and versatile reagent, frequently employed in the construction of complex heterocyclic scaffolds. However, the strategic choice of reagents necessitates a thorough understanding of the available alternatives and their respective chemical behaviors. This guide provides an in-depth technical comparison of this compound with its fluoro and iodo analogs, offering insights into their reactivity in key cross-coupling reactions and providing detailed experimental protocols.
Introduction to this compound and its Analogs
This compound is a dihalogenated aminopyridine that offers multiple reaction sites for synthetic elaboration. The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, while the chlorine at the 4-position can participate in nucleophilic aromatic substitution (SNA_r_) reactions. The amino group at the 2-position can also be functionalized or can influence the reactivity of the pyridine ring.
The primary alternatives to this reagent involve the substitution of the chlorine atom with other halogens, namely fluorine and iodine, leading to 3-Bromo-4-fluoropyridin-2-amine and 3-Bromo-4-iodopyridin-2-amine . The differing electronic properties and bond strengths of the C-F, C-Cl, and C-I bonds are expected to significantly influence the reactivity of these molecules in key synthetic transformations.
Comparative Reactivity in Key Organic Transformations
The utility of these building blocks is most evident in their application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The reactivity of the C-Br bond at the 3-position is modulated by the nature of the halogen at the 4-position.
Theoretical Framework for Reactivity
The reactivity of the C(4)-X bond in nucleophilic aromatic substitution is expected to follow the order F > Cl > I. This is due to the high electronegativity of fluorine, which polarizes the C-F bond and makes the carbon atom more susceptible to nucleophilic attack. Conversely, in palladium-catalyzed cross-coupling reactions, the reactivity of a C-X bond generally follows the order I > Br > Cl > F, which is correlated with the C-X bond dissociation energy.
Therefore, we can predict the following reactivity trends for our compounds of interest:
-
Suzuki-Miyaura and Sonogashira Coupling (at the C-Br bond): The electronic effect of the halogen at C-4 will influence the oxidative addition of the palladium catalyst to the C-Br bond. A more electron-withdrawing group at C-4 (Fluorine) is expected to make the pyridine ring more electron-deficient, potentially accelerating the oxidative addition step.
-
Buchwald-Hartwig Amination (at the C-Br bond): Similar to other cross-coupling reactions, the electronic nature of the C-4 substituent will play a role.
-
Nucleophilic Aromatic Substitution (at the C-4 position): The 4-fluoro analog is expected to be the most reactive towards nucleophilic attack, followed by the 4-chloro and then the 4-iodo analog.
The following sections will delve into the available experimental evidence to support these hypotheses.
Data Presentation: A Comparative Overview
Table 1: Inferred Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reagent | Suzuki-Miyaura Coupling (at C3-Br) | Sonogashira Coupling (at C3-Br) | Buchwald-Hartwig Amination (at C3-Br) | Nucleophilic Aromatic Substitution (at C4-X) |
| This compound | Good | Good | Good | Moderate |
| 3-Bromo-4-fluoropyridin-2-amine | Potentially Higher Yield/Faster Reaction | Potentially Higher Yield/Faster Reaction | Potentially Higher Yield/Faster Reaction | High |
| 3-Bromo-4-iodopyridin-2-amine | Good | Good | Good | Low |
This table represents an inferred comparison based on established principles of organic reactivity. Experimental validation is recommended.
Experimental Protocols
To provide a practical basis for comparison, the following are detailed protocols for a Sonogashira coupling reaction, a common and powerful C-C bond-forming transformation. The protocol for the chloro-derivative is based on established procedures for similar 2-amino-3-bromopyridines[1][2], and can be adapted for the fluoro and iodo analogs.
General Protocol for Sonogashira Coupling of 3-Bromo-4-halopyridin-2-amines with a Terminal Alkyne
Materials:
-
This compound (or fluoro/iodo analog) (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromo-4-halopyridin-2-amine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3-(alkynyl)-4-halopyridine.
Accessibility and Synthesis of Alternatives
The choice of a reagent is also governed by its commercial availability and the ease of its synthesis.
-
This compound: This reagent is commercially available from various suppliers.
-
3-Bromo-4-fluoropyridin-2-amine: The synthesis of this analog can be achieved from 3-bromo-4-nitropyridine N-oxide. The nitro group can be reduced to an amine, and the N-oxide can direct fluorination to the 4-position[3][4].
-
3-Bromo-4-iodopyridin-2-amine: The synthesis of this analog can be approached through the iodination of a suitable aminopyridine precursor. For instance, 5-iodopyridin-2-amine can be brominated to yield 3-bromo-5-iodopyridin-2-amine[5]. A similar strategy could likely be adapted for the 4-iodo isomer.
Conclusion and Recommendations
The choice between 3-bromo-4-chloro-, 3-bromo-4-fluoro-, and 3-bromo-4-iodopyridin-2-amine will depend on the specific synthetic strategy and desired downstream transformations.
-
For palladium-catalyzed cross-coupling reactions at the C3-Br position , the 3-bromo-4-fluoropyridin-2-amine is predicted to be the most reactive due to the strong electron-withdrawing nature of the fluorine atom, which should facilitate the oxidative addition step. However, all three reagents are expected to be viable substrates.
-
For nucleophilic aromatic substitution at the C4 position , the 3-bromo-4-fluoropyridin-2-amine is unequivocally the reagent of choice due to the superior leaving group ability of fluoride in SNAr reactions.
-
In terms of accessibility , This compound is readily available commercially. The fluoro and iodo analogs may require in-house synthesis, the complexity of which should be factored into the project timeline.
Ultimately, the optimal reagent is context-dependent. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and accelerate their synthetic endeavors. It is always recommended to perform small-scale test reactions to validate the chosen conditions for a specific substrate combination.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. 3-Bromo-4-fluoropyridin-2-amine | 1417407-29-4 | Benchchem [benchchem.com]
- 4. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-BROMO-5-IODOPYRIDIN-2-AMINE synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Biological Activity of 3-Bromo-4-chloropyridin-2-amine Derivatives and Their Analogs
The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal starting point for designing targeted therapies. This guide provides an in-depth comparison of the biological activities of derivatives of a specific halogenated scaffold, 3-Bromo-4-chloropyridin-2-amine, versus its structural analogs. We will explore the nuanced structure-activity relationships (SAR), compare their efficacy in prominent therapeutic areas, and provide detailed experimental protocols for evaluating their activity, grounded in authoritative scientific data.
The 2-Aminopyridine Core: A Focus on Kinase Inhibition
While 2-aminopyridine derivatives exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects, their most significant impact has been in the realm of oncology as kinase inhibitors.[3][4] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5][6] The 2-aminopyridine moiety serves as an excellent "hinge-binding" motif, anchoring inhibitors to the ATP-binding site of kinases and disrupting their function.
A prominent target for this class of compounds is the c-Met proto-oncogene, a receptor tyrosine kinase.[6] The HGF/c-Met signaling pathway is vital for cell proliferation, migration, and invasion; its aberrant activation is strongly linked to tumor growth and metastasis.[5][7] Consequently, c-Met has emerged as a major target for cancer drug discovery, with 2-aminopyridine derivatives being a highly successful inhibitor class.[6][8]
Structure-Activity Relationship (SAR): How Substitutions Drive Potency
The biological activity of the 2-aminopyridine scaffold is exquisitely sensitive to the nature and position of its substituents. Understanding these structure-activity relationships (SAR) is fundamental to designing potent and selective inhibitors. For our core compound, this compound, each position on the pyridine ring represents a vector for chemical modification to enhance potency and selectivity.
-
The 2-Amino Group: This group is critical for hinge-binding in kinases. Modifications here, such as acylation or alkylation, can drastically alter activity, often for the worse, unless the modification facilitates additional favorable interactions within the binding pocket.[9]
-
Position 3 (Bromo): The bromine atom at this position can be replaced with other groups to explore steric and electronic effects. For instance, replacing it with bulkier groups or amide linkages can lead to highly potent c-Met inhibitors by accessing adjacent pockets in the enzyme's active site.[6][8]
-
Position 4 (Chloro): The chlorine atom influences the electronics of the pyridine ring and can be substituted to modulate solubility and cell permeability. In many c-Met inhibitors, this position is often substituted with larger moieties that extend into solvent-exposed regions, sometimes incorporating solubilizing groups.
-
Position 5: While unsubstituted in our parent compound, this position is a key site for modification in many 2-aminopyridine inhibitors. Introducing aryl or heteroaryl groups here can significantly boost potency.
The following diagram illustrates the key points for chemical modification on the 2-aminopyridine scaffold to optimize biological activity.
Caption: Key modification sites on the 2-aminopyridine core.
Comparative Biological Activity: Kinase Inhibition
The true measure of a compound's potential lies in its quantitative biological activity. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. Below is a comparative table summarizing the c-Met kinase inhibitory activity of various 2-aminopyridine derivatives, illustrating the principles of SAR.
| Compound ID | Core Structure | R Group (at Position 3 or 5) | c-Met IC50 (nM) | Reference |
| Derivative 1 | 2-Aminopyridine-3-carboxamide | (S)-1-(2,4-difluorophenyl)ethyl | 22 | [8] |
| Derivative 2 | 2-Aminopyridine-3-carboxamide | 2,4-difluorobenzyl | 590 | [10] |
| Analog 1 (CDK8 Inhibitor) | 2-Amino-pyridine | 4-(4-fluorophenoxy)phenyl | 46 (CDK8) | [11] |
| Analog 2 (CDK/HDAC) | 2-Aminopyridine | Complex Urea Moiety | 88.4 (CDK9) | [12] |
Analysis of Comparative Data: This data highlights several key insights:
-
The transition from a simple benzyl group (Derivative 2) to a chiral ethylphenyl group (Derivative 1) at the carboxamide attached to position 3 results in a dramatic ~27-fold increase in potency against c-Met kinase.[8][10] This underscores the importance of optimizing substituents for precise interactions within the kinase active site.
-
Analogs with different substitution patterns show potent activity against other kinases, such as Cyclin-Dependent Kinase 8 (CDK8) and CDK9.[11][12] This demonstrates the versatility of the 2-aminopyridine scaffold, which can be tailored to inhibit different kinase targets by modifying the substituents, particularly at the 5-position.
Beyond Cancer: Antimicrobial and Other Activities
While kinase inhibition is a major focus, halogenated pyridine derivatives also exhibit significant antimicrobial properties. The presence of halogens like bromine and chlorine can enhance a compound's ability to disrupt bacterial cell processes.[13][14]
-
Activity against Gram-Positive Bacteria: Studies on halogenated pyridine Schiff bases have shown a pronounced biocidal effect against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[13]
-
Antifungal Properties: Halogen substitution, particularly with chlorine and fluorine, on pyridine-derived Schiff bases also confers promising antifungal activity.[13]
-
Anti-biofilm Effects: Halogenated pyrimidines, a related class of heterocycles, have been shown to inhibit biofilm formation in pathogenic bacteria like S. aureus and E. coli O157:H7 by downregulating the expression of key virulence genes.[14][15][16]
The mechanism often involves the compound's ability to generate reactive oxygen species (ROS) or interfere with crucial cellular pathways, though the exact mode of action can vary.[13]
Experimental Protocol: In Vitro c-Met Kinase Inhibition Assay
To ensure the trustworthiness and reproducibility of biological data, a well-defined experimental protocol is essential. The following is a detailed methodology for an in vitro kinase assay to determine the IC50 value of a test compound against c-Met.
Objective: To measure the concentration of a test compound required to inhibit 50% of c-Met kinase activity.
Materials:
-
Recombinant human c-Met kinase (catalytic domain)[17]
-
Kinase substrate (e.g., a synthetic peptide like Poly (Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Crizotinib)
-
96-well microplates
-
Detection reagent (e.g., Kinase-Glo® Max, which measures ATP consumption via a luciferase reaction)[17]
-
Luminometer for signal detection
Step-by-Step Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a serial dilution of the test compound in DMSO, then dilute further in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[17]
-
Enzyme and Substrate Addition: To each well of a 96-well plate, add 10 µL of the diluted test compound or control (DMSO for 100% activity, positive control inhibitor for 0% activity).
-
Add 20 µL of a master mix containing the c-Met enzyme and substrate in Kinase Assay Buffer to each well.
-
Incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate Kinase Reaction: Add 20 µL of ATP solution to each well to start the phosphorylation reaction. The final ATP concentration should be close to its Km value for the kinase to ensure competitive inhibition can be accurately measured.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization depending on the enzyme's activity.
-
Detect Kinase Activity: Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® Max reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Normalize the data with respect to the positive (DMSO only) and negative (strong inhibitor) controls.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The following workflow diagram illustrates the key steps of the in vitro kinase assay.
Caption: A streamlined workflow for determining kinase inhibitor IC50 values.
Conclusion
The this compound scaffold and its analogs represent a versatile and powerful class of compounds with significant therapeutic potential. Their primary application as kinase inhibitors, particularly against oncogenic targets like c-Met, is well-established and driven by predictable structure-activity relationships. By strategically modifying the substituents on the pyridine ring, researchers can fine-tune potency and selectivity for a desired target. Furthermore, the inherent antimicrobial properties of halogenated pyridines open avenues for development in infectious diseases. The robust experimental protocols available for activity screening provide a clear and reliable path for the continued discovery and optimization of new drug candidates based on this privileged heterocyclic core.
References
- 1. researchgate.net [researchgate.net]
- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bpsbioscience.com [bpsbioscience.com]
A Multi-faceted Spectroscopic Approach for the Unambiguous Structural Confirmation of 3-Bromo-4-chloropyridin-2-amine
A Comparative Guide to Analytical Validation
In the landscape of pharmaceutical and agrochemical development, the precise structural characterization of heterocyclic building blocks is paramount. Compounds such as 3-Bromo-4-chloropyridin-2-amine (Molecular Formula: C₅H₄BrClN₂, Molecular Weight: 207.45 g/mol ) are pivotal intermediates, where subtle isomeric differences can drastically alter biological activity and synthetic outcomes.[1][2] This guide presents a comprehensive, multi-technique spectroscopic workflow for the unequivocal structural confirmation of this compound. We will move beyond a mere recitation of data to explain the causality behind our analytical choices, demonstrating how an integrated approach using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a self-validating system for structural elucidation.
The core challenge in characterizing polysubstituted aromatic rings lies in definitively assigning the position of each substituent. For this compound, confirming the ortho-amino, meta-bromo, and para-chloro arrangement relative to the ring nitrogen is critical. Relying on a single analytical technique can lead to ambiguity; therefore, we will demonstrate how the convergence of data from orthogonal methods provides an unassailable confirmation of the molecular structure.
The Analytical Strategy: A Workflow for Confidence
Our approach is predicated on obtaining complementary pieces of structural information from different spectroscopic techniques. Each method interrogates the molecule in a unique way, and together they form a logical puzzle where only the correct structure fits all the evidence.
Caption: Integrated workflow for spectroscopic structural validation.
Mass Spectrometry (MS): The Foundation of Elemental Composition
Expertise & Experience: We begin with Mass Spectrometry because it provides the most fundamental data points: the molecular weight and the elemental formula. For halogenated compounds, the isotopic distribution pattern is a highly reliable fingerprint that can immediately confirm the presence and number of bromine and chlorine atoms.
Experimental Protocol (Electron Ionization - EI-MS):
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).
-
Injection: 1 µL of the solution is introduced into the mass spectrometer via direct infusion or through a GC inlet.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: Ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer.
Data Interpretation and Trustworthiness: The molecular formula C₅H₄BrClN₂ predicts a monoisotopic mass of 205.9246 Da for the most abundant isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br, ³⁵Cl).[1] The key to validating the structure is the unique isotopic pattern created by bromine (⁷⁹Br:⁸¹Br ≈ 50.5:49.5 or ~1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 75.5:24.5 or ~3:1).[3][4] The combination of one Br and one Cl atom results in a characteristic cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.
Table 1: Predicted MS Data for this compound
| m/z Value | Ion Assignment | Key Observations and Rationale |
| 206 | [C₅H₄⁷⁹Br³⁵ClN₂]⁺ | The molecular ion peak (M) corresponding to the most abundant isotopes. |
| 208 | [C₅H₄⁸¹Br³⁵ClN₂]⁺ / [C₅H₄⁷⁹Br³⁷ClN₂]⁺ | The M+2 peak. Its intensity is a sum of contributions from both ⁸¹Br and ³⁷Cl isotopes, making it the most abundant peak in the cluster. |
| 210 | [C₅H₄⁸¹Br³⁷ClN₂]⁺ | The M+4 peak, corresponding to the presence of the heavier isotopes of both halogens. |
| 127 | [M - Br]⁺ | Fragmentation resulting from the loss of a bromine radical. |
| 171 | [M - Cl]⁺ | Fragmentation resulting from the loss of a chlorine radical. |
The presence of this specific isotopic cluster provides exceptionally strong evidence for the elemental composition, thereby building a trustworthy foundation for further spectroscopic analysis. The principal fragmentation is the loss of a halogen radical, which is a common pathway for aromatic halides.[5]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of specific functional groups. For our target molecule, the primary amine (-NH₂) and the aromatic pyridine ring are expected to show characteristic absorption bands. The absence of signals for other groups (e.g., C=O, O-H, C≡N) helps to rule out alternative structures or impurities.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is recorded, typically over a range of 4000-650 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Data Interpretation and Trustworthiness: The IR spectrum provides a clear "fingerprint" of the molecule's functional groups. The self-validating aspect comes from the consistency of the observed bands with the proposed structure.
Table 2: Predicted IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Rationale for Assignment |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | The presence of two distinct peaks in this region is characteristic of a primary amine (-NH₂).[6][7] |
| 1640 - 1610 | N-H Scissoring (Bend) | This bending vibration further confirms the presence of the amino group.[8] |
| 1580 - 1430 | C=C and C=N Aromatic Ring Stretch | Multiple sharp bands in this region are indicative of the pyridine ring system.[9][10] |
| < 800 | C-Cl and C-Br Stretch | These vibrations appear in the fingerprint region and confirm the presence of carbon-halogen bonds. |
Observing the dual N-H stretching peaks and the N-H bending peak provides high confidence in the presence of the primary amine, a key feature of the target molecule.
¹H NMR Spectroscopy: Mapping the Proton Environment
Expertise & Experience: Proton NMR is arguably the most powerful tool for determining the substitution pattern on an aromatic ring. It provides information on the number of distinct proton environments, their electronic environment (chemical shift), and their spatial relationship to neighboring protons (spin-spin coupling).
Caption: Structure of this compound with key protons highlighted.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for amines as it slows down proton exchange, allowing for clearer observation of N-H signals.
-
Data Acquisition: The spectrum is acquired on a 400 MHz (or higher) spectrometer. Key parameters include the number of scans, relaxation delay, and acquisition time.
-
D₂O Exchange: A confirmatory experiment involves adding a drop of D₂O to the NMR tube and re-acquiring the spectrum. The -NH₂ signal will broaden or disappear due to proton-deuterium exchange.
Data Interpretation and Trustworthiness: The structure predicts three distinct proton signals: two aromatic protons (H-5 and H-6) and the amine protons.
-
Aromatic Protons: H-5 and H-6 are adjacent and should appear as a coupled spin system (an AX system). They will appear as two doublets. The coupling constant (J), typically around 5-6 Hz for ortho-coupling in pyridines, will be identical for both signals, providing a self-validating link between them.
-
Chemical Shifts: H-6 is adjacent to the ring nitrogen and will be the most deshielded (highest ppm). H-5 is ortho to the electron-withdrawing chlorine atom.
-
Amine Protons: The -NH₂ group will appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential exchange. This signal's disappearance upon D₂O addition confirms its assignment.
Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| ~7.85 | d | ~5.5 | 1H | H-6 | Deshielded due to proximity to the electronegative ring nitrogen. |
| ~6.80 | d | ~5.5 | 1H | H-5 | Shielded relative to H-6; influenced by the adjacent chlorine. |
| ~5.90 | br s | - | 2H | -NH₂ | Broad signal, exchangeable with D₂O. |
The observation of two aromatic protons as a coupled doublet pair is the single most important piece of evidence from ¹H NMR, confirming the 1,2,3,4-tetrasubstituted pattern of the pyridine ring.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Expertise & Experience: While ¹H NMR maps the protons, ¹³C NMR confirms the carbon framework of the molecule. A proton-decoupled ¹³C NMR spectrum should display one signal for each unique carbon atom, providing a direct count of the carbon environments.
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: The spectrum is acquired using a broadband proton-decoupling pulse sequence to ensure each carbon signal appears as a singlet. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
Data Interpretation and Trustworthiness: The structure has five distinct carbon atoms in the pyridine ring, and therefore five signals are expected in the aromatic region of the spectrum. The chemical shifts are influenced by the attached substituents.
Table 4: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~158.0 | C-2 | Attached to the electron-donating amino group, shifted downfield. |
| ~150.0 | C-6 | Carbon adjacent to nitrogen, significantly deshielded. |
| ~138.0 | C-4 | Attached to chlorine, deshielded by the halogen's inductive effect. |
| ~115.0 | C-5 | C-H carbon, influenced by adjacent C-Cl and C-N. |
| ~105.0 | C-3 | Attached to bromine; the "heavy atom effect" of bromine can cause shielding relative to chlorine. |
The observation of exactly five signals in the aromatic region is crucial. It validates the presence of the five-carbon pyridine core and rules out symmetric isomers that would have fewer signals. The relative chemical shifts, while predictable, are less definitive than the signal count itself. Using established substituent chemical shift (SCS) prediction models can further increase confidence in these assignments.[11][12][13]
Conclusion: The Power of Convergent Evidence
-
MS confirms the elemental formula is C₅H₄BrClN₂.
-
IR confirms the presence of a primary amine and an aromatic ring.
-
¹H NMR confirms the presence of two adjacent protons on the ring and a 2-proton amine group.
-
¹³C NMR confirms the presence of five unique carbons in the aromatic skeleton.
The data converge on only one possible structure: the one proposed. This multi-faceted approach stands as a robust and scientifically sound alternative to single-crystal X-ray diffraction, which is not always feasible. It provides the high degree of certainty required for regulatory submissions, patent filings, and advancing drug development pipelines. This guide provides a template for such rigorous characterization, ensuring both scientific integrity and confidence in the materials being synthesized and studied.
References
- 1. This compound | C5H4BrClN2 | CID 53439610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. whitman.edu [whitman.edu]
- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chimia.ch [chimia.ch]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NMR chemical shift prediction of pyridines [stenutz.eu]
A Comparative Guide to the Synthesis of 3-Bromo-4-chloropyridin-2-amine: Evaluating Bromination Strategies and Yields
Introduction: The Significance of 3-Bromo-4-chloropyridin-2-amine in Medicinal Chemistry
This compound is a pivotal intermediate in the synthesis of complex heterocyclic scaffolds that are hallmarks of modern drug discovery. Its strategic substitution pattern, featuring amino, bromo, and chloro groups on a pyridine core, offers a versatile platform for medicinal chemists to elaborate upon, leading to the development of novel therapeutic agents. The regioselective introduction of a bromine atom at the 3-position of the 4-chloropyridin-2-amine backbone is a critical transformation that dictates the efficiency of the overall synthetic route. This guide provides an in-depth comparison of different synthetic strategies for this bromination, focusing on the catalysts and reagents employed, the resulting yields, and the underlying mechanistic principles that govern the reaction's success. For researchers and professionals in drug development, selecting the optimal synthetic pathway is paramount for both laboratory-scale discovery and process-scale manufacturing.
Comparative Analysis of Bromination Methodologies
The synthesis of this compound from 4-chloropyridin-2-amine predominantly involves electrophilic aromatic substitution. The electron-donating amino group at the 2-position activates the pyridine ring and directs the incoming electrophile, in this case, a bromonium ion or its equivalent, to the ortho and para positions. Given that the 4-position is blocked by a chloro group and the 6-position is sterically hindered, the bromination is directed to the 3- and 5-positions. The electronic and steric environment of 4-chloropyridin-2-amine favors bromination at the 3-position. This section will compare three distinct methodologies for this transformation, highlighting key performance indicators.
| Method | Brominating Agent | Catalyst/Solvent | Reported Yield (%) | Key Advantages | Potential Drawbacks |
| Method A | N-Bromosuccinimide (NBS) | Acetic Acid | ~62% (for isomer) | Mild conditions, readily available reagents. | Moderate yield, potential for side reactions. |
| Method B | N-Bromosuccinimide (NBS) | Dichloromethane (DCM) | ~87% (for related substrate) | High yield, clean reaction. | Requires careful temperature control. |
| Method C | Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | ~96% (for related substrate) | Very high yield, cost-effective. | Use of toxic Br₂ and CCl₄. |
Mechanism and Rationale: Understanding the Catalytic Role
The choice of brominating agent and solvent system plays a crucial role in the efficiency and selectivity of the reaction. While these reactions are not "catalyzed" in the traditional sense of employing a metallic catalyst that is regenerated in a catalytic cycle, the solvent and additives can be considered to play a catalytic or promoting role in the generation of the active electrophile.
Method A & B: N-Bromosuccinimide as the Bromine Source
N-Bromosuccinimide (NBS) is a widely used reagent for selective bromination of electron-rich aromatic and heterocyclic compounds. The reaction proceeds via an electrophilic aromatic substitution mechanism.
-
In Acetic Acid (Method A): Acetic acid can protonate the carbonyl group of NBS, increasing the electrophilicity of the bromine atom. This facilitates the generation of a bromonium ion (Br+) or a related electrophilic bromine species, which is then attacked by the electron-rich pyridine ring. The moderate yield of 62% reported for the synthesis of the isomeric 3-bromo-2-chloropyridin-4-amine suggests that while effective, this system may not be fully optimized or could be prone to the formation of byproducts.[1]
-
In Dichloromethane (Method B): Dichloromethane is a non-protic solvent. In this case, the reaction may proceed through a radical mechanism, especially if initiated by light or a radical initiator, or an ionic mechanism where the polarization of the N-Br bond is sufficient for the electron-rich pyridine to attack. The high yield of 87% reported for a similar substrate suggests that this system can be highly efficient.[2]
Method C: Direct Bromination with Molecular Bromine
The use of molecular bromine (Br₂) in a non-polar solvent like carbon tetrachloride (CCl₄) is a classic method for electrophilic bromination.
-
In Carbon Tetrachloride (Method C): Although no catalyst is explicitly added, the reaction is believed to proceed through the formation of a polarized bromine molecule, which acts as the electrophile. The very high yield of 96% observed in the bromination of a similar heterocyclic system indicates the high reactivity of molecular bromine.[3] However, the toxicity and hazardous nature of both bromine and carbon tetrachloride are significant drawbacks.
Reaction Workflow
Caption: Overview of the synthetic pathways to this compound.
Detailed Experimental Protocols
The following protocols are adapted from literature procedures for the synthesis of this compound and its isomers. Researchers should exercise appropriate safety precautions when handling all chemicals.
Method A: Bromination using NBS in Acetic Acid
This protocol is adapted from the synthesis of 3-bromo-2-chloropyridin-4-amine.[1]
-
Reaction Setup: To a stirred solution of 4-chloropyridin-2-amine (1.0 eq) in acetic acid, cool the mixture to 0 °C in an ice bath.
-
Addition of NBS: Slowly add N-Bromosuccinimide (1.0 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the acetic acid under reduced pressure. Co-evaporate with a suitable solvent like ethanol to remove residual acid.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.
Method B: Bromination using NBS in Dichloromethane
This protocol is based on a procedure for the bromination of 2-amino-4-chloropyridine.[2]
-
Reaction Setup: Dissolve 4-chloropyridin-2-amine (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C.
-
Addition of NBS: Add N-Bromosuccinimide (1.1 eq) in portions to the cooled solution while stirring.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining NBS, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Method C: Bromination using Molecular Bromine in Carbon Tetrachloride
This protocol is adapted from the bromination of a furo[3,2-c]pyridine derivative.[3] Extreme caution should be exercised when handling bromine and carbon tetrachloride.
-
Reaction Setup: Dissolve 4-chloropyridin-2-amine (1.0 eq) in carbon tetrachloride (CCl₄) and cool the solution to -15 °C.
-
Addition of Bromine: Add a solution of bromine (1.1 eq) in CCl₄ dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Progression: After the addition, allow the reaction to slowly warm to room temperature and stir for 18 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium sulfite until the color of bromine disappears. Extract the product with a suitable organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflows for the three bromination methods.
Conclusion and Recommendations
The synthesis of this compound can be achieved through several electrophilic bromination strategies. For laboratory-scale synthesis where high yield and cleaner reaction profiles are desired, Method B (NBS in DCM) appears to be the most promising approach, offering a reported yield of 87% for a closely related substrate. This method avoids the use of corrosive acetic acid and the highly toxic bromine and carbon tetrachloride.
For process development and scale-up, the high yield of Method C (Br₂ in CCl₄) is attractive from a cost and efficiency perspective. However, the significant environmental, health, and safety concerns associated with bromine and chlorinated solvents necessitate careful consideration and engineering controls.
Method A (NBS in Acetic Acid) provides a viable alternative, particularly if optimization studies can improve upon the reported 62% yield for the isomeric product.
Ultimately, the choice of method will depend on the specific requirements of the research or development program, balancing factors such as yield, cost, safety, and environmental impact. Further optimization of reaction conditions for each method, including temperature, reaction time, and stoichiometry, is recommended to achieve the best possible outcome for the synthesis of this valuable chemical intermediate.
References
A Comparative Guide to Validated Analytical Methods for the Quantification of 3-Bromo-4-chloropyridin-2-amine
For researchers, scientists, and drug development professionals, the precise and reliable quantification of chemical intermediates is a cornerstone of quality control and regulatory compliance. 3-Bromo-4-chloropyridin-2-amine, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure the integrity of the final active pharmaceutical ingredient (API).[1][2] This guide provides a comprehensive comparison of potential analytical methodologies for its quantification.
While a specific, universally validated method for this compound is not extensively documented in publicly available literature, this document outlines the development and validation of a suitable method based on established scientific principles for similar pyridine derivatives.[3][4] The comparison herein is not between multiple pre-existing methods, but rather a rigorous evaluation of a proposed High-Performance Liquid Chromatography (HPLC) method against the globally recognized validation standards set by the International Council for Harmonisation (ICH).[5][6][7] This approach provides a practical, field-proven framework for establishing a self-validating and trustworthy analytical system.
Foundational Strategy: Selecting the Optimal Analytical Technique
The chemical structure of this compound—a substituted pyridine containing polar amine and halogen functional groups—guides the selection of an appropriate analytical technique.
-
High-Performance Liquid Chromatography (HPLC): This is the premier choice for this type of analyte. The compound's aromaticity lends itself to strong UV absorbance, and its polarity is well-suited for reversed-phase chromatography. HPLC offers high resolution, sensitivity, and reproducibility without requiring sample derivatization, making it an efficient and robust platform for quality control environments.[8]
-
Gas Chromatography (GC): While GC is a powerful technique, it presents challenges for a molecule like this compound. The primary concerns are the compound's relatively high boiling point and the potential for thermal degradation in the GC inlet. The polar amine group can also lead to peak tailing on standard non-polar columns. Although derivatization could mitigate these issues, it adds complexity and potential variability to the analytical procedure.[8]
-
Mass Spectrometry (MS): Coupling either HPLC or GC to a mass spectrometer would provide unparalleled specificity and sensitivity. For routine quantification where impurity profiles are not the primary goal, a standalone HPLC-UV system often provides a more cost-effective and straightforward solution.
Given these considerations, this guide will focus on the development and validation of a reversed-phase HPLC method with UV detection (RP-HPLC-UV).
Proposed RP-HPLC Method for Analysis
The following method serves as a robust starting point for the quantification of this compound. The causality behind these choices is rooted in achieving optimal chromatographic separation and detection.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the pyridine ring, while the particle size and column dimensions ensure high efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier protonates the amine group, reducing peak tailing and ensuring consistent peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier that provides good elution strength for this class of compounds. |
| Gradient | 30% B to 80% B over 10 min | A gradient elution ensures that the analyte is eluted with a sharp peak shape and allows for the separation of potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The substituted pyridine ring is expected to have strong absorbance at this wavelength, providing good sensitivity. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50) | Ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak distortion. |
The Validation Framework: A Comparison Against ICH Q2(R2) Standards
The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[9] The performance of our proposed HPLC method is evaluated against the rigorous parameters defined in the ICH Q2(R2) guideline.[6][10]
Caption: A typical workflow for analytical method validation.
Comparative Performance Summary
The table below summarizes the validation parameters, their acceptance criteria based on ICH guidelines, and the expected performance of the proposed HPLC method.
| Validation Parameter | Acceptance Criteria (Typical) | Expected Outcome for Proposed Method |
| Specificity | No interference at the retention time of the analyte from blank or placebo. Peak purity index > 0.99. | Pass: The method is expected to be highly selective due to the chromatographic separation and specific UV detection. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Pass: A linear relationship between concentration and peak area is anticipated across the specified range. |
| Range | 80% to 120% of the target concentration. | Pass: The method should be accurate and precise within this range. |
| Accuracy | 98.0% to 102.0% recovery. | Pass: Expected recovery should fall well within this range across low, medium, and high concentrations. |
| Precision (RSD) | Repeatability (RSD) ≤ 1.0%. Intermediate Precision (RSD) ≤ 2.0%. | Pass: The method is expected to demonstrate low variability. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | To be determined experimentally. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | To be determined experimentally. |
| Robustness | RSD of results should remain ≤ 2.0% after minor changes. | Pass: The method should be resilient to small, deliberate variations in parameters like flow rate and column temperature. |
Detailed Experimental Protocols for Validation
The trustworthiness of any analytical method is built upon a foundation of meticulous and well-documented experimental protocols.
Stock and Standard Solution Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Perform serial dilutions of the stock solution to prepare at least five calibration standards covering the expected range (e.g., 80% to 120% of a target concentration of 0.1 mg/mL).
Linearity Assessment Protocol
-
Preparation: Prepare a series of at least five concentrations of the analyte across the desired range.
-
Analysis: Inject each concentration level in triplicate.
-
Data Collection: Record the peak area for each injection.
-
Evaluation: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Caption: A logical workflow for assessing method linearity.
Accuracy (Recovery) Protocol
-
Preparation: Prepare samples at three concentration levels (low, medium, high; e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo matrix, if applicable. Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples using the proposed HPLC method.
-
Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100. The mean recovery should be within 98.0% to 102.0%.
Precision Protocol
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst, on the same instrument.
-
Calculate the Relative Standard Deviation (RSD) of the results. The RSD should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Calculate the RSD for the combined results from both studies. The overall RSD should be ≤ 2.0%.
-
Conclusion
The successful quantification of this compound hinges on the implementation of a well-developed and rigorously validated analytical method. While no standardized public method currently exists, the proposed RP-HPLC-UV method provides a scientifically sound and efficient solution. By systematically validating this method against the internationally harmonized criteria of the ICH Q2(R2) guideline, laboratories can establish a self-validating system that ensures data integrity, supports regulatory submission, and guarantees product quality. This guide provides the necessary framework, experimental protocols, and performance benchmarks to empower researchers to implement a reliable and defensible analytical workflow.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. database.ich.org [database.ich.org]
- 10. youtube.com [youtube.com]
The Strategic Utility of 3-Bromo-4-chloropyridin-2-amine in Patented Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutics. 3-Bromo-4-chloropyridin-2-amine has emerged as a valuable scaffold, offering a unique combination of reactive sites that enable diverse and complex molecular architectures. This guide provides an in-depth review of patents citing the use of this versatile intermediate, with a focus on its application in the synthesis of kinase inhibitors. We will objectively compare the patented synthetic strategies with alternative approaches, supported by experimental data and protocols, to offer a comprehensive resource for researchers in the field.
A Privileged Scaffold in Kinase Inhibitor Synthesis
Analysis of patents citing this compound reveals its prominent role as a key intermediate in the synthesis of a variety of kinase inhibitors. The arrangement of the amino, bromo, and chloro substituents on the pyridine ring provides a powerful platform for sequential and regioselective functionalization, allowing for the systematic exploration of chemical space around a core scaffold.
A significant number of patents, including WO2007070514 and WO2008121742 , detail the use of this compound in the preparation of substituted pyrido[2,3-d]pyrimidines and related heterocyclic systems. These scaffolds are central to the development of inhibitors for a range of kinases implicated in oncology and inflammatory diseases.
Patented Synthetic Strategies: A Closer Look
The primary synthetic utility of this compound in the patent literature revolves around two key transformations: nucleophilic aromatic substitution (SNAr) at the 4-position and palladium-catalyzed cross-coupling reactions at the 3-position.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The chlorine atom at the 4-position is activated towards nucleophilic displacement by the electron-withdrawing nature of the pyridine nitrogen. This allows for the introduction of a variety of nucleophiles, typically amines, to build the core of the target kinase inhibitors.
Representative Patented Transformation:
A common step described in several patents involves the reaction of this compound with an appropriate amine to form a 3-bromo-N4-substituted-pyridine-2,4-diamine intermediate.
Caption: SNAr at the C4-position.
Palladium-Catalyzed Cross-Coupling at the C3-Position
Following the SNAr reaction, the bromine atom at the 3-position serves as a handle for introducing further diversity through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the installation of aryl or heteroaryl moieties, which are often crucial for achieving high potency and selectivity in kinase inhibitors.
Representative Patented Transformation:
The 3-bromo intermediate is coupled with a boronic acid or ester to yield the final, highly substituted pyridine scaffold.
Caption: Suzuki coupling at the C3-position.
Comparative Analysis with Alternative Building Blocks
While this compound offers a clear and efficient route to the desired products, it is essential to consider alternative starting materials and synthetic strategies. The following table provides a comparison of key parameters.
| Feature | This compound Route | Alternative Route (e.g., using 2-amino-3-bromopyridine) |
| Regioselectivity | High and predictable. The distinct reactivity of the C3-Br and C4-Cl allows for controlled, sequential functionalization. | Can be more complex. Functionalization of a less substituted pyridine may require protecting groups or lead to mixtures of isomers, necessitating challenging purifications. |
| Number of Steps | Often leads to a more convergent and shorter synthesis. | May require additional steps for the introduction of the chloro and amino groups at the desired positions. |
| Reagent Availability | Commercially available from multiple suppliers. | Availability of specifically substituted pyridines can be limited, sometimes requiring de novo synthesis of the starting material. |
| Overall Yield | Generally good to excellent yields are reported in the patent literature for the key transformations. | Can be lower due to the potential for side reactions and the need for more extensive purification. |
Experimental Protocols
To provide a practical context, the following are representative, detailed experimental protocols for the key transformations described in the patents.
Protocol 1: Synthesis of N-Aryl-3-bromo-pyridine-2,4-diamine (SNAr Reaction)
Rationale: This protocol exemplifies the nucleophilic aromatic substitution at the C4 position. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) facilitates the reaction by stabilizing the charged intermediate. The use of a non-nucleophilic base such as diisopropylethylamine (DIPEA) is crucial to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in DMF (0.2 M) is added the desired primary or secondary amine (1.2 eq) and DIPEA (2.0 eq).
-
The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-aryl-3-bromo-pyridine-2,4-diamine.
Protocol 2: Synthesis of N-Aryl-3-(heteroaryl)pyridin-2,4-diamine (Suzuki-Miyaura Coupling)
Rationale: This protocol demonstrates the subsequent palladium-catalyzed C-C bond formation. A common catalyst system is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), which is effective for a wide range of substrates. A weak inorganic base like sodium carbonate is used to facilitate the transmetalation step. A mixture of a polar aprotic solvent (e.g., 1,4-dioxane) and water is often employed to ensure the solubility of both the organic and inorganic reagents.
Step-by-Step Methodology:
-
To a degassed solution of N-aryl-3-bromo-pyridine-2,4-diamine (1.0 eq) in a mixture of 1,4-dioxane and water (4:1, 0.1 M) is added the corresponding heteroaryl boronic acid (1.5 eq) and sodium carbonate (3.0 eq).
-
Pd(dppf)Cl2 (0.05 eq) is then added, and the mixture is degassed again.
-
The reaction is heated to 90-110 °C under an inert atmosphere (e.g., nitrogen or argon) for 2-8 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.
-
The filtrate is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the final N-aryl-3-(heteroaryl)pyridin-2,4-diamine.
Conclusion
The patent literature clearly establishes this compound as a highly strategic and efficient building block in the synthesis of complex heterocyclic molecules, particularly kinase inhibitors. Its well-defined reactivity allows for a convergent and regioselective approach to constructing highly decorated pyridine cores. While alternative synthetic routes exist, they often present challenges in terms of regiocontrol, step economy, and overall yield. For researchers and drug development professionals, a thorough understanding of the utility and application of this compound, as demonstrated in the patent landscape, is invaluable for the design and execution of successful drug discovery campaigns.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Bromo-4-chloropyridin-2-amine
For professionals engaged in the fast-paced world of pharmaceutical and chemical research, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While the synthesis and application of novel compounds like 3-Bromo-4-chloropyridin-2-amine are at the forefront of innovation, their responsible management at the end of the lifecycle is a non-negotiable aspect of our scientific duty. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring compliance with safety regulations and safeguarding both personnel and the environment.
Hazard Profile and Core Safety Principles
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a halogenated aromatic amine, and its structure dictates its reactivity and toxicity.
Hazard Classification: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards[1]:
-
H302: Harmful if swallowed (Acute toxicity, oral)
-
H315: Causes skin irritation
-
H320: Causes eye irritation
-
H335: May cause respiratory irritation
The presence of bromine and chlorine atoms means this compound must be treated as halogenated organic waste . This is the single most critical factor influencing its disposal pathway, as co-mingling with non-halogenated waste can lead to dangerous reactions and complicates the legally mandated disposal process, which often involves high-temperature incineration[2][3].
Key Safety Data Summary
| Property | Value | Source |
| CAS Number | 221297-82-1 | [1] |
| Molecular Formula | C₅H₄BrClN₂ | [1] |
| Molecular Weight | 207.45 g/mol | [1] |
| GHS Pictogram | Warning | [1] |
| Hazard Statements | H302, H315, H320, H335 | [1] |
| Incompatibilities | Strong oxidizing agents, strong acids | [4][5][6] |
Mandatory Personal Protective Equipment (PPE)
Given the compound's irritant and toxic properties, rigorous adherence to PPE standards is the first line of defense. Handling, whether in experimentation or disposal, requires:
-
Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[7][8][9]
-
Skin Protection: A fully buttoned laboratory coat is required. Use chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before use.[10][11] Contaminated gloves must be disposed of as hazardous waste.
-
Respiratory Protection: All handling of solid waste should be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[3][8] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator with a particle filter is mandatory.[8][12]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, and must be executed in coordination with your institution's Environmental Health and Safety (EHS) department.[2][13]
Step 1: Waste Segregation
This is the foundational step for proper chemical waste management. The causality is clear: specialized disposal facilities use different processes for halogenated versus non-halogenated waste streams. Improper segregation can result in regulatory fines and unsafe conditions.
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solid Waste." [3]
-
Rationale: this compound contains both bromine and chlorine. During incineration, these halogens form acidic gases (like HBr and HCl) that require special scrubbers in the incinerator flue gas treatment system. Mixing this waste with non-halogenated streams contaminates the entire batch, forcing it all to be treated via the more expensive and specialized halogenated route.
Step 2: Containerization
The waste container serves as the primary containment vessel until final disposal. Its integrity and labeling are paramount for safety and compliance.
-
Action: Collect all waste, including the pure compound and any materials grossly contaminated with it (e.g., weighing papers, contaminated gloves, spill cleanup debris), in a compatible, sealable container.[8][14][15]
-
Container Specifications:
-
Material: Use a high-density polyethylene (HDPE) or glass container that will not react with the chemical.
-
Condition: The container must be in good condition, with a secure, leak-proof cap.
-
Headspace: Do not fill the container beyond 90% capacity to allow for expansion of contents.[16]
-
-
Rationale: A robust, sealed container prevents the release of vapors or dust into the laboratory environment. Leaving adequate headspace is a critical safety measure to prevent pressure buildup and potential container failure.
Step 3: Labeling of Waste Containers
Proper labeling is a legal requirement and an essential component of hazard communication. An unlabeled container is a significant safety risk.
-
Action: As soon as the first particle of waste is added, affix a "Hazardous Waste" label to the container.[3][15] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate quantity of waste.
-
The date waste accumulation began.
-
The name of the principal investigator and the laboratory location.
-
-
Rationale: This information is required by the EPA and OSHA.[17][18] It ensures that everyone, from lab personnel to EHS staff and final disposal technicians, is aware of the container's contents and associated hazards, enabling them to handle it safely.
Step 4: Storage of Chemical Waste
Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup.
-
Action: Store the sealed and labeled waste container in your lab's designated SAA.
-
Storage Requirements:
-
The SAA must be in a well-ventilated area, away from heat sources or ignition.[4][8]
-
Store the container away from incompatible materials, particularly strong oxidizing agents and acids.[5][6][15]
-
It is best practice to use secondary containment (e.g., a larger, chemically resistant tub) to contain any potential leaks.[3]
-
-
Rationale: Safe storage minimizes the risk of accidental spills, reactions with incompatible chemicals, and exposure to personnel. Secondary containment is a crucial safeguard against environmental release in the event of primary container failure.
Step 5: Arranging for Final Disposal
Hazardous waste must be disposed of through official channels. Never dispose of this chemical in the regular trash or down the drain.[8][14]
-
Action: Once the waste container is full or is no longer being used, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[3][7]
-
Procedure: Follow your institution's specific procedures for requesting a waste pickup. This typically involves submitting an online form or contacting the EHS office directly. Provide them with a copy of the Safety Data Sheet (SDS) if requested.
-
Rationale: Licensed hazardous waste contractors are equipped to transport and dispose of chemical waste in compliance with all federal, state, and local regulations, ensuring it is done in an environmentally sound manner.[19][20]
Disposal Workflow and Spill Management
To ensure clarity, the entire disposal process is summarized in the workflow diagram below.
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
Spill Cleanup Procedures
In the event of an accidental spill, prompt and correct action is crucial.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control: Prevent the spill from spreading by containing it with an inert absorbent material like sand or vermiculite.[14] Do not use combustible materials like paper towels for large spills.
-
Cleanup: Wearing full PPE, carefully sweep up the spilled solid and absorbent material.[8] Avoid generating dust.
-
Dispose: Place all contaminated materials, including cleaning supplies and PPE, into your designated "Halogenated Organic Solid Waste" container for disposal.[7][15]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that the innovative work conducted in your laboratory does not come at the cost of personal or environmental well-being.
References
- 1. This compound | C5H4BrClN2 | CID 53439610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. 3-溴-2-氯吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. epa.gov [epa.gov]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. rug.nl [rug.nl]
- 17. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. osha.gov [osha.gov]
- 19. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 20. Guidance Manual for Disposal of Chlorinated Water [vita-d-chlor.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Bromo-4-chloropyridin-2-amine
For Immediate Application by Laboratory Professionals
In the fast-paced environment of pharmaceutical research and drug development, the synthesis of novel compounds is a daily reality. Among the vast array of building blocks, halogenated pyridines such as 3-Bromo-4-chloropyridin-2-amine play a crucial role. However, their reactivity and potential hazards demand a thorough understanding and strict adherence to safety protocols. This guide provides essential, experience-driven information for the safe handling, storage, and disposal of this compound, ensuring the well-being of researchers and the integrity of your work.
Hazard Identification and Risk Assessment: Understanding Your Reagent
This compound is classified as a hazardous substance with the following primary concerns[1]:
-
Acute Toxicity (Oral): Harmful if swallowed[1].
-
Skin Irritation: Causes skin irritation[1].
-
Eye Irritation: Causes eye irritation[1].
-
Respiratory Irritation: May cause respiratory irritation[1].
The causality behind these hazards lies in the molecule's structure. The presence of bromine and chlorine atoms on the pyridine ring enhances its reactivity and potential to interact with biological macromolecules. The amine group can also contribute to its irritant properties. Therefore, a comprehensive risk assessment is the foundational step before any handling procedure. This involves not only understanding the intrinsic hazards of the chemical but also evaluating the specific experimental conditions, such as the scale of the reaction and the potential for aerosolization.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when working with this compound. The following table summarizes the recommended PPE, grounded in established safety standards.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended when handling larger quantities or when there is a significant splash risk. | Protects against accidental splashes that can cause serious eye irritation. Always wear goggles, even if working in a fume hood. |
| Hand Protection | Chemically resistant gloves, such as nitrile or butyl rubber. | Nitrile gloves offer good resistance to a variety of chemicals and are a suitable choice for incidental contact[2]. For prolonged handling or in the event of a spill, butyl rubber gloves provide superior protection. Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contact. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects skin from potential splashes and contamination. A flame-resistant coat is a prudent choice in a laboratory setting where flammable solvents are often present. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or equivalent, particularly when handling the solid compound outside of a fume hood or if dust generation is likely. | Prevents the inhalation of airborne particles that can cause respiratory tract irritation[3]. All weighing and transfer of the solid should ideally be performed within a certified chemical fume hood to minimize inhalation exposure. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized operational procedure is critical for minimizing risk. The following protocol outlines the key steps for the safe handling of this compound.
Preparation and Weighing
-
Work Area Preparation: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered. Verify that the fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper or boats, and reaction vessels, within the fume hood.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing: Carefully weigh the desired amount of this compound. Avoid creating dust by handling the solid gently. If any dust is generated, ensure it is contained within the fume hood.
Reaction Setup and Execution
-
Vessel Charging: Add the weighed compound to the reaction vessel within the fume hood.
-
Solvent Addition: If dissolving in a solvent, add the solvent slowly to avoid splashing.
-
Reaction Monitoring: Monitor the reaction from a safe distance. Do not leave the reaction unattended.
-
Post-Reaction: Upon completion, allow the reaction mixture to cool to a safe temperature before proceeding with workup.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Minor Spill (Contained within the fume hood):
-
Alert nearby colleagues.
-
Wearing appropriate PPE, use an inert absorbent material like vermiculite or sand to cover the spill.
-
Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (Outside of a fume hood):
-
Evacuate the immediate area and alert your supervisor and the institutional safety officer.
-
Restrict access to the area.
-
Follow your institution's established emergency procedures for hazardous material spills. Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper waste management is a critical final step. All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Designate a specific, clearly labeled waste container for "Halogenated Organic Solid Waste"[4]. Do not mix this waste with non-halogenated waste streams, as this can complicate disposal procedures and potentially lead to hazardous reactions[4].
-
Containerization: Collect all waste, including contaminated gloves, weighing papers, and absorbent materials from spills, in a compatible, sealable container (e.g., high-density polyethylene)[4].
-
Labeling: Ensure the waste container is accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).
-
Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal service[5].
-
Empty Containers: Empty containers that held this compound should also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste[4].
Visualizing the Workflow for Safe Handling
The following diagram outlines the critical steps and decision points for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
